Product packaging for DAF-2DA(Cat. No.:CAS No. 205391-02-2)

DAF-2DA

货号: B163786
CAS 编号: 205391-02-2
分子量: 446.4 g/mol
InChI 键: PTSUYDXEEKDBQU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cell-permeable fluorescent nitric oxide (NO) indicator. Deacetylated by intracellular esterases to DAF-2. DAF-2 reacts with NO to yield the highly fluorescent triazolofluorescein (DAF-2T).>DAF-2 diacetate is a sensitive fluorescent indicator for the detection and bioimaging of nitric oxide (NO). It is a cell-permeable derivative of DAF-2. Upon entry into the cell, DAF-2 diacetate is transformed into the less cell-permeable DAF-2 by cellular esterases thus preventing loss of signal due to diffusion of the molecule from the cell. In the presence of oxygen, DAF-2 reacts with NO to yield the highly fluorescent triazolofluorescein (DAF-2T). Fluorescence is monitored using excitation and emission wavelengths of 485 and 538 nm, respectively. At neutral pH the detection limit for NO is 2-5 nM. DAF-2 diacetate can be utilized in cells which produce small amounts of NO, such as endothelial cells, as well as in cells which generate large amount of NO, such as macrophages.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18N2O7 B163786 DAF-2DA CAS No. 205391-02-2

属性

IUPAC Name

(6'-acetyloxy-5,6-diamino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O7/c1-11(27)30-13-3-5-16-21(7-13)32-22-8-14(31-12(2)28)4-6-17(22)24(16)18-10-20(26)19(25)9-15(18)23(29)33-24/h3-10H,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSUYDXEEKDBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424951
Record name 4,5-Diaminofluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205391-02-2
Record name 4,5-Diaminofluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to DAF-2DA: A Fluorescent Probe for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminofluorescein-2 diacetate (DAF-2DA) is a widely utilized cell-permeable fluorescent probe for the real-time detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of this compound, its mechanism of action, key technical data, detailed experimental protocols, and important considerations for its effective use in research and drug development.

Core Principles and Mechanism of Action

This compound is the diacetate form of 4,5-diaminofluorescein (DAF-2). The acetyl groups render the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the acetate groups, liberating the cell-impermeable and essentially non-fluorescent DAF-2.

The detection of nitric oxide by DAF-2 is a two-step process. First, nitric oxide autoxidizes in the presence of oxygen to form dinitrogen trioxide (N₂O₃). Subsequently, N₂O₃ reacts with the vicinal diamino groups of DAF-2 to form a stable and highly fluorescent triazole derivative, DAF-2T. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide, enabling its quantification and visualization in living cells and tissues.

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of this compound and its fluorescent product, DAF-2T, is crucial for accurate experimental design and data interpretation.

PropertyThis compoundDAF-2T
Molecular Formula C₂₄H₁₈N₂O₇C₂₀H₁₁N₃O₅
Molecular Weight 446.41 g/mol [1]373.32 g/mol
Appearance Pale yellow solid-
Solubility Soluble in DMSOSoluble in DMSO
Excitation Wavelength (λex) -~495 nm[2]
Emission Wavelength (λem) -~515 nm[2]
Purity >98% (HPLC)[1]>95%
Storage Conditions -20°C, protect from light[1]-20°C, protect from light
Detection Limit for NO -~5 nM

Signaling Pathway and Detection Mechanism

The following diagram illustrates the intracellular conversion of this compound and its subsequent reaction with nitric oxide to produce a fluorescent signal.

DAF2DA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF2DA_ext This compound DAF2DA_int This compound DAF2DA_ext->DAF2DA_int Cell Membrane Permeation DAF2 DAF-2 (non-fluorescent) DAF2DA_int->DAF2 Hydrolysis DAF2T DAF-2T (highly fluorescent) DAF2->DAF2T Reaction Esterases Intracellular Esterases Esterases->DAF2DA_int NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O2 O₂ O2->N2O3 N2O3->DAF2

Intracellular activation of this compound for NO detection.

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized experimental protocols. Below are detailed methodologies for the use of this compound in cultured cells and tissue sections.

Protocol 1: Live-Cell Imaging of Nitric Oxide in Cultured Cells

This protocol is suitable for real-time monitoring of NO production in adherent or suspension cells.

Materials:

  • This compound stock solution (5 mM in anhydrous DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Cell culture medium

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase inhibitor (e.g., L-NAME) for controls

  • Fluorescence microscope with appropriate filters (Excitation: ~495 nm, Emission: ~515 nm)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached. For suspension cells, prepare a cell suspension at an appropriate density.

  • This compound Loading:

    • Prepare a fresh working solution of this compound by diluting the 5 mM stock solution in pre-warmed HBSS or serum-free medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the this compound working solution to the cells and incubate for 20-30 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the this compound loading solution and wash the cells twice with pre-warmed HBSS to remove excess probe.

    • Add fresh pre-warmed culture medium or HBSS to the cells.

  • Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope.

    • Acquire a baseline fluorescence image before stimulating the cells.

    • To induce NO production, add your compound of interest or a known NO donor.

    • To confirm the specificity of the signal, pre-incubate cells with an NOS inhibitor before this compound loading and stimulation.

    • Capture images at regular intervals to monitor the change in fluorescence intensity over time.

Protocol 2: Nitric Oxide Detection in Tissue Sections

This protocol allows for the localization of NO production within tissue samples.

Materials:

  • Freshly isolated tissue

  • This compound stock solution (5 mM in anhydrous DMSO)

  • Krebs-Ringer buffer or other suitable physiological buffer

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Cryostat and embedding medium (e.g., OCT)

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Immediately place the freshly excised tissue in ice-cold Krebs-Ringer buffer.

    • Prepare thin tissue slices (100-300 µm) using a vibratome or tissue chopper.

  • This compound Loading:

    • Prepare a this compound working solution (5-10 µM) in Krebs-Ringer buffer.

    • Incubate the tissue slices in the this compound working solution for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Wash the tissue slices three times with Krebs-Ringer buffer to remove excess probe.

  • Stimulation (Optional):

    • If desired, stimulate the tissue slices with an agonist to induce NO production.

  • Fixation:

    • Fix the tissue slices in 4% paraformaldehyde for 1-2 hours at 4°C.

  • Cryoprotection and Sectioning:

    • Cryoprotect the fixed tissue in a sucrose gradient (e.g., 15% then 30% sucrose in PBS).

    • Embed the tissue in OCT and freeze.

    • Cut thin sections (10-20 µm) using a cryostat and mount on glass slides.

  • Imaging:

    • Image the tissue sections using a fluorescence microscope.

Experimental Workflow

The following diagram outlines a typical workflow for a cell-based this compound experiment.

DAF2DA_Workflow Start Start CellCulture Culture Cells to Desired Confluency Start->CellCulture PrepareReagents Prepare this compound Working Solution CellCulture->PrepareReagents Wash1 Wash Cells with Physiological Buffer PrepareReagents->Wash1 LoadDAF2DA Incubate Cells with This compound Solution Wash1->LoadDAF2DA Wash2 Wash Cells to Remove Excess Probe LoadDAF2DA->Wash2 AddMedia Add Fresh Medium or Buffer Wash2->AddMedia ImageBaseline Acquire Baseline Fluorescence Image AddMedia->ImageBaseline Stimulate Add Stimulus (e.g., Drug, Agonist) ImageBaseline->Stimulate ImageTimeCourse Acquire Time-Lapse Fluorescence Images Stimulate->ImageTimeCourse Analyze Analyze Fluorescence Intensity Changes ImageTimeCourse->Analyze End End Analyze->End

A typical experimental workflow for using this compound.

Important Considerations and Limitations

While this compound is a powerful tool, researchers must be aware of its limitations to ensure accurate data interpretation.

  • Specificity: Although widely used for NO detection, DAF-2 can also react with other reactive nitrogen species, such as peroxynitrite (ONOO⁻).[3] This can be a confounding factor in biological systems with high levels of oxidative stress.

  • Interference: The fluorescence of DAF-2T can be quenched by certain molecules. For example, some polyphenols have been shown to inhibit DAF-2T formation. Additionally, ascorbic acid and dehydroascorbic acid can react with DAF-2 to form fluorescent products, potentially leading to false-positive signals.[1]

  • pH Sensitivity: The fluorescence of DAF-2T is pH-dependent. It is important to maintain a stable physiological pH during experiments to avoid artifacts.

  • Photosensitivity: DAF-2T is susceptible to photobleaching. It is crucial to minimize light exposure during experiments and use appropriate imaging settings.

  • Autofluorescence: Cellular autofluorescence can interfere with the DAF-2T signal. It is essential to include appropriate controls, such as unstained cells, to account for background fluorescence.

Conclusion

This compound remains a valuable and widely used tool for the detection and quantification of nitric oxide in a variety of biological systems. By understanding its mechanism of action, adhering to optimized protocols, and being mindful of its limitations, researchers can effectively leverage this probe to gain critical insights into the complex roles of nitric oxide in health and disease. This in-depth guide provides the necessary technical information for the successful application of this compound in a research or drug development setting.

References

The Intracellular Detection of Nitric Oxide: A Technical Guide to the DAF-2DA Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Diaminofluorescein-2 Diacetate (DAF-2DA) mechanism for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This document details the core principles of this compound as a fluorescent probe, its chemical reaction with nitric oxide, and practical considerations for its application in experimental settings.

Introduction to this compound

Diaminofluorescein-2 Diacetate (this compound) is a widely utilized fluorescent probe for the real-time detection of nitric oxide in living cells.[1] As a cell-permeable derivative of diaminofluorescein (DAF-2), this compound can readily cross the cell membrane.[2] Once inside the cell, it undergoes deacetylation by intracellular esterases to form the less membrane-permeable DAF-2, effectively trapping the probe within the cellular environment.[1][3] The subsequent reaction of DAF-2 with nitric oxide in the presence of oxygen results in the formation of a highly fluorescent triazole derivative, DAF-2T, which can be quantified to determine intracellular NO levels.[1]

The Core Mechanism: From Non-Fluorescent to Fluorescent

The detection of nitric oxide by this compound is a two-step intracellular process:

  • Deacetylation: The non-fluorescent this compound molecule passively diffuses across the cell membrane into the cytoplasm.[1] Intracellular esterases then hydrolyze the two acetate groups from this compound, yielding the also non-fluorescent DAF-2.[1][4] This deacetylation step is crucial as it renders the molecule largely cell-impermeable, thus preventing its leakage out of the cell and ensuring a more stable and localized fluorescent signal.[3]

  • Nitrosation and Triazole Formation: In the presence of nitric oxide and oxygen, DAF-2 is converted to the highly fluorescent product, DAF-2 triazole (DAF-2T).[1] The precise reactive species is thought to be dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO.[4] N₂O₃ nitrosates the aromatic diamine of DAF-2, leading to the formation of the fluorescent triazole ring structure.[5]

DAF2DA_Mechanism DAF2DA_ext This compound (extracellular) (non-fluorescent) DAF2DA_int This compound (intracellular) (non-fluorescent) DAF2DA_ext->DAF2DA_int Cellular Uptake DAF2 DAF-2 (intracellular) (non-fluorescent) DAF2DA_int->DAF2 Deacetylation DAF2T DAF-2T (intracellular) (highly fluorescent) DAF2->DAF2T NO Nitric Oxide (NO) N2O3 N2O3 NO->N2O3 O2 Oxygen (O2) O2->N2O3 N2O3->DAF2 Nitrosation Esterases Intracellular Esterases Esterases->DAF2DA_int

This compound Mechanism of Action

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound for nitric oxide detection.

ParameterValueReference(s)
Chemical Formula C₂₄H₁₈N₂O₇[6]
Molecular Weight 446.41 g/mol [7]
Excitation Wavelength (λex) ~495 nm[8]
Emission Wavelength (λem) ~515 nm[1][8]
Detection Limit 2-5 nM (at neutral pH)
Purity ≥98% (HPLC)[7]
Formulation Typically supplied as a solid or in a DMSO solution[1]

Experimental Protocols

Nitric Oxide Detection in Cultured Cells (e.g., Endothelial Cells, Macrophages)

This protocol provides a general guideline for the use of this compound in cultured adherent cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 5 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable physiological buffer

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • Nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) for negative controls[9][10]

  • Nitric oxide donor (e.g., SNAP, SIN-1) for positive controls[11]

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or slide.

  • Reagent Preparation: Prepare a working solution of this compound in phenol red-free medium or buffer. A final concentration of 5-10 µM is often used.[8][11]

  • Cell Loading: Remove the culture medium and wash the cells once with warm PBS. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[11][12]

  • Washing: After incubation, remove the this compound solution and wash the cells twice with warm PBS to remove any extracellular probe.[11]

  • De-esterification: Add fresh, pre-warmed medium or buffer to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of this compound to DAF-2 by intracellular esterases.[13]

  • Stimulation and Measurement: Treat the cells with the experimental compounds to stimulate nitric oxide production. For kinetic measurements, fluorescence can be monitored in real-time. For endpoint assays, measure the fluorescence intensity after a defined incubation period.

  • Imaging/Quantification: Visualize the cells using a fluorescence microscope with a standard FITC filter set (excitation ~495 nm, emission ~515 nm).[3] Alternatively, quantify the fluorescence using a microplate reader.[14]

Cell_Staining_Workflow start Start culture Culture cells to desired confluency start->culture wash1 Wash cells with warm PBS culture->wash1 load Load cells with 5-10 µM this compound (30-60 min at 37°C in the dark) wash1->load wash2 Wash cells twice with warm PBS load->wash2 deesterify Incubate in fresh medium (15-30 min) for de-esterification wash2->deesterify stimulate Apply experimental treatment to stimulate NO production deesterify->stimulate measure Measure fluorescence (microscopy or plate reader) stimulate->measure end End measure->end

Experimental Workflow for Cell Staining
Nitric Oxide Detection in Tissue Sections

The use of this compound in tissue blocks is challenging due to its poor penetration.[15] Therefore, it is recommended to stain tissue sections rather than whole tissue blocks.

Materials:

  • Freshly isolated tissue

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • This compound working solution (as described above)

  • Mounting medium

Procedure:

  • Tissue Preparation: Immediately after dissection, embed the fresh tissue in OCT compound and freeze.

  • Sectioning: Cut thin cryosections (e.g., 5-10 µm) using a cryostat and mount them on microscope slides.

  • Staining: Apply the this compound working solution to the tissue sections and incubate for 30-60 minutes at 37°C in a humidified, dark chamber.

  • Washing: Gently wash the sections with warm PBS to remove excess probe.

  • Imaging: Immediately cover the sections with mounting medium and a coverslip, and visualize under a fluorescence microscope.

Application in Signaling Pathway Analysis: eNOS Signaling

This compound is a valuable tool for investigating signaling pathways that involve the production of nitric oxide. A prominent example is the study of endothelial nitric oxide synthase (eNOS) activity in vascular endothelial cells.[9] eNOS is activated by various stimuli, including shear stress and agonists like acetylcholine or bradykinin, leading to an increase in intracellular calcium and subsequent NO production.[11][16] By loading endothelial cells with this compound, researchers can visualize and quantify the NO produced in response to specific agonists or inhibitors of the eNOS pathway, thereby elucidating the regulatory mechanisms of this crucial enzyme.[17]

eNOS_Pathway agonist Agonist (e.g., Acetylcholine, Bradykinin) receptor Receptor agonist->receptor ca2_increase ↑ Intracellular Ca2+ receptor->ca2_increase eNOS_activation eNOS Activation ca2_increase->eNOS_activation no_production NO Production eNOS_activation->no_production l_arginine L-Arginine l_arginine->no_production daf2_reaction DAF-2 + NO → DAF-2T no_production->daf2_reaction fluorescence Fluorescence Signal daf2_reaction->fluorescence

References

An In-depth Technical Guide to the Principle of DAF-2DA Fluorescence for Nitric Oxide Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental considerations, and applications of 4,5-diaminofluorescein diacetate (DAF-2DA) for the detection and measurement of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.

Core Principle of Detection

The detection of nitric oxide using this compound is a multi-step process that relies on the enzymatic conversion of a non-fluorescent probe into a highly fluorescent product upon reaction with an oxidation product of NO.

The process unfolds as follows:

  • Cellular Uptake : this compound is a cell-permeable compound due to its diacetate groups. It readily crosses the cell membrane to enter the intracellular environment.[1][2]

  • Enzymatic Cleavage : Once inside the cell, intracellular esterases hydrolyze the diacetate groups from this compound, converting it into 4,5-diaminofluorescein (DAF-2).[3][4] This resulting molecule is less membrane-permeable, effectively trapping it within the cell.[1]

  • Reaction with NO Derivative : DAF-2 itself is not fluorescent. In the presence of nitric oxide (NO) and oxygen, NO is oxidized to dinitrogen trioxide (N₂O₃).[5][6] DAF-2 then reacts with N₂O₃ to form a stable and highly fluorescent triazole derivative, DAF-2T (triazolofluorescein).[1][2][6]

  • Fluorescence Detection : The product, DAF-2T, exhibits strong fluorescence with excitation and emission maxima at approximately 495 nm and 515 nm, respectively.[2][3] This green fluorescence can be detected and quantified using standard fluorescence microscopy, flow cytometry, or microplate readers.[3]

The overall quantum yield of fluorescence increases significantly upon the conversion of DAF-2 to DAF-2T, providing a robust signal for NO detection.[7][8]

Caption: Principle of this compound based nitric oxide detection.

Quantitative Data and Probe Characteristics

The utility of this compound in research is underscored by its key quantitative characteristics. While experimental conditions can influence results, the following table summarizes typical values associated with the probe.

ParameterValueNotes
Excitation Maximum (DAF-2T) ~495 nmCompatible with standard FITC/GFP filter sets.[3]
Emission Maximum (DAF-2T) ~515 nmEmits in the green portion of the spectrum.[3]
Molar Extinction Coefficient (ε) 73,000 M⁻¹cm⁻¹For DAF-2.[3]
Fluorescence Quantum Yield (Φ) DAF-2: ~0.005, DAF-2T: ~0.81-0.92~160 to 180-fold increase in fluorescence upon reaction with NO.[3][7][8]
Detection Limit ~5 nM (in vitro)The in-cell detection limit may be higher due to interfering substances.[3]
Working Concentration 1 - 10 µMOptimal concentration is cell-type dependent and requires empirical determination.[3][8]

Detailed Experimental Protocol: NO Measurement in Cultured Cells

This protocol provides a general framework for measuring NO production in adherent cell cultures. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.

A. Reagent Preparation

  • This compound Stock Solution : Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[2] Aliquot and store at -20°C, protected from light and moisture.

  • Loading Buffer : Use a phenol red-free cell culture medium or a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or PBS with calcium. Phenol red can interfere with fluorescence measurements.[3]

  • Controls :

    • Negative Control : An NO synthase (NOS) inhibitor, such as L-NAME (100 µM), can be used to confirm that the signal is dependent on NOS activity.[9]

    • Positive Control : An NO donor, such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or sodium nitroprusside (SNP), can be used to verify that the dye is responsive.[9]

B. Experimental Procedure

  • Cell Culture : Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and grow to the desired confluency.

  • Pre-treatment (Optional) : If using inhibitors, pre-incubate the cells with the inhibitor (e.g., L-NAME) for 30-60 minutes before adding the stimulus.

  • Cell Loading :

    • Wash the cells twice with the pre-warmed loading buffer.

    • Dilute the this compound stock solution in the loading buffer to a final working concentration of 5-10 µM.[3]

    • Incubate the cells with the this compound loading solution for 20-60 minutes at 37°C, protected from light.[8]

  • Washing : Gently wash the cells twice with the loading buffer to remove any extracellular this compound.

  • Stimulation : Add the experimental stimulus (e.g., agonist, drug candidate) to the cells in fresh loading buffer and incubate for the desired period to induce NO production.

  • Measurement :

    • Fluorescence Microscopy : Capture images using a fluorescence microscope equipped with a standard FITC filter set.

    • Plate Reader : Measure the fluorescence intensity using a microplate reader with excitation set to ~495 nm and emission to ~515 nm.

G start Seed Cells culture Culture to Desired Confluency start->culture pretreat Optional: Pre-treat with NOS Inhibitor (e.g., L-NAME) culture->pretreat wash1 Wash Cells with Loading Buffer pretreat->wash1 load Load with 5-10 µM this compound (20-60 min, 37°C) wash1->load wash2 Wash Cells to Remove Excess Dye load->wash2 stimulate Apply Stimulus to Induce NO Production wash2->stimulate measure Measure Fluorescence (Ex: 495 nm, Em: 515 nm) stimulate->measure end Data Analysis measure->end

Caption: Experimental workflow for intracellular NO measurement.

Application in Signaling Pathway Analysis: eNOS Activation

This compound is frequently used to study NO production in signaling pathways, such as the one involving endothelial nitric oxide synthase (eNOS). Abnormalities in eNOS-derived NO production are implicated in cardiovascular diseases like atherosclerosis and hypertension.[10]

The activation of eNOS is a complex process often initiated by agonists like acetylcholine or vascular endothelial growth factor (VEGF), or by mechanical forces such as shear stress.[10][11] A key pathway involves the increase of intracellular calcium (Ca²⁺), which binds to calmodulin (CaM).[11] The Ca²⁺/CaM complex then binds to and activates eNOS.[10] Additionally, signaling cascades involving kinases like Akt can phosphorylate eNOS, enhancing its activity.[12] Activated eNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[10] this compound can then be used to visualize and quantify this resulting NO production.

G cluster_receptor Cell Surface cluster_cytoplasm_pathway Cytoplasm Agonist Agonist (e.g., VEGF, Acetylcholine) Receptor Receptor Agonist->Receptor PI3K PI3K Receptor->PI3K Ca2 ↑ Intracellular Ca²⁺ Receptor->Ca2 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylation (Activation) CaM Calmodulin (CaM) Ca2->CaM CaM->eNOS Binding (Activation) NO_prod NO eNOS->NO_prod LArg L-Arginine LArg->eNOS DAF2_react DAF-2 NO_prod->DAF2_react Reaction Fluorescence Green Fluorescence DAF2_react->Fluorescence

Caption: eNOS signaling pathway leading to NO production.

Limitations and Considerations

While this compound is a powerful tool, researchers must be aware of its limitations:

  • Specificity : this compound is not a direct probe for NO. It detects N₂O₃, an oxidation product.[5] Changes in the cellular redox state can therefore influence the fluorescence signal independently of changes in NO production.[13] The probe may also react with other compounds, such as dehydroascorbic acid, potentially leading to artifacts.[14][15]

  • Irreversible Reaction : The reaction between DAF-2 and N₂O₃ is irreversible.[3] This means the probe measures the cumulative amount of NO produced over time, rather than real-time fluctuations in concentration.

  • pH Sensitivity : The fluorescence of DAF-2T is pH-dependent, which can be a confounding factor in experiments where cellular pH changes.[7]

  • Photobleaching and Cytotoxicity : Like many fluorescent dyes, DAF-2T is susceptible to photobleaching. High concentrations of the probe or prolonged light exposure may also induce cytotoxicity.[3]

Due to these limitations, it is crucial to include proper controls in all experiments. Results should be interpreted with caution and, where possible, validated with alternative NO detection methods, such as chemiluminescence or electron paramagnetic resonance (EPR) spectroscopy.[13]

References

understanding DAF-2DA for intracellular NO sensing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DAF-2DA for Intracellular Nitric Oxide Sensing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,5-diaminofluorescein diacetate (this compound), a widely used fluorescent probe for the detection and quantification of intracellular nitric oxide (NO). We will delve into its mechanism of action, key quantitative properties, detailed experimental protocols for various applications, and a critical discussion of its limitations and alternatives.

Core Principles of this compound-Based NO Detection

This compound is a cell-permeable compound that, upon entering a cell, is hydrolyzed by intracellular esterases to 4,5-diaminofluorescein (DAF-2).[1][2] DAF-2 itself is largely non-fluorescent.[3] In the presence of nitric oxide and oxygen, DAF-2 undergoes a nitrosation reaction to form the highly fluorescent triazole derivative, DAF-2T.[4][5] The intensity of the green fluorescence emitted by DAF-2T is proportional to the concentration of NO, allowing for its quantification and visualization within living cells.[6][7]

The precise reactive species that converts DAF-2 to DAF-2T is believed to be dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO.[8][9] However, there is evidence to suggest that other reactive nitrogen species, such as peroxynitrite, may also react with DAF-2 to produce a fluorescent product.[10]

Quantitative Data and Physicochemical Properties

A thorough understanding of the quantitative aspects of this compound and its fluorescent product, DAF-2T, is crucial for accurate experimental design and data interpretation. The table below summarizes the key physicochemical and fluorescence properties.

PropertyValueReferences
This compound Molecular Weight 446.41 g/mol [2]
DAF-2 Molecular Weight 362.3 g/mol [11]
Excitation Wavelength (λex) ~485-495 nm[6][11]
Emission Wavelength (λem) ~513-538 nm[2][11]
Quantum Yield of DAF-2T >100-fold increase compared to DAF-2[6][12]
Detection Limit for NO ~5 nM[3][6][13]
Second-Order Rate Constant (k) (6.28 ± 0.45) × 10⁶ M⁻¹s⁻¹[14][15][16]

Experimental Protocols

General Considerations and Reagent Preparation
  • This compound Stock Solution: Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[2] Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Cell Culture Medium: For fluorescence imaging, it is advisable to use a phenol red-free medium to reduce background fluorescence.[17]

  • Light Protection: this compound and its derivatives are photosensitive.[10] All steps involving the handling of these reagents should be performed in the dark or under subdued lighting conditions.

Protocol for Intracellular NO Measurement in Endothelial Cells (e.g., HUVECs) by Fluorescence Microscopy

This protocol is designed for visualizing NO production in response to an agonist such as acetylcholine (ACh), which stimulates endothelial nitric oxide synthase (eNOS).

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • This compound Loading:

    • Prepare a fresh working solution of this compound at a final concentration of 5-10 µM in serum-free, phenol red-free medium.[17][18]

    • Wash the cells once with the medium.

    • Incubate the cells with the this compound working solution for 30-60 minutes at 37°C in the dark.[7][17]

  • Washing: Gently wash the cells two to three times with the medium to remove excess probe.[17]

  • Stimulation and Imaging:

    • Add fresh medium to the cells.

    • Acquire a baseline fluorescence image (t=0).

    • Add the eNOS agonist (e.g., 1 µM acetylcholine) to the cells.[5]

    • Immediately begin time-lapse imaging using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~488 nm, Emission: ~515 nm).[4][5] Capture images at regular intervals (e.g., every 1-5 minutes) for the desired duration.

  • Controls:

    • Negative Control: Pre-incubate cells with an eNOS inhibitor, such as 100 µM L-NAME, for 30 minutes before this compound loading and stimulation.[17][19]

    • Positive Control: Treat cells with an NO donor, such as S-nitroso-N-acetyl-DL-penicillamine (SNAP), to confirm that the dye is responsive.[17]

Protocol for Intracellular NO Measurement in Macrophages (e.g., RAW 264.7) by Flow Cytometry

This protocol is suitable for quantifying NO production in a population of macrophages, typically in response to inflammatory stimuli that induce inducible nitric oxide synthase (iNOS).

  • Cell Stimulation:

    • Seed RAW 264.7 macrophages in a multi-well plate.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5 µg/ml) and interferon-gamma (IFN-γ) (e.g., 250 U/ml) for 8 hours to induce iNOS expression.[20]

  • This compound Loading:

    • Prepare a fresh working solution of this compound at a final concentration of 5-10 µM in a suitable buffer (e.g., PBS or phenol red-free DMEM).

    • Harvest the cells and resuspend them in the this compound working solution.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove the extracellular probe.[21]

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer with a blue laser for excitation (~488 nm) and a green emission filter (~530/30 nm).

  • Controls:

    • Unstimulated Control: Include a sample of cells that have not been treated with LPS and IFN-γ.

    • Negative Control: Co-incubate a sample of stimulated cells with an iNOS inhibitor, such as 2 mM L-NAME, during the stimulation period.[20]

Visualization of Signaling Pathways and Workflows

eNOS Signaling Pathway Leading to NO Production

eNOS_Signaling ACh Acetylcholine GPCR GPCR ACh->GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ ER->Ca2 releases Calmodulin Calmodulin Ca2->Calmodulin binds to eNOS_inactive eNOS (inactive) Calmodulin->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO catalyzes L_Arginine L-Arginine L_Arginine->eNOS_active DAF2 DAF-2 NO->DAF2 reacts with DAF2T DAF-2T (Fluorescent) DAF2->DAF2T

Caption: eNOS activation by acetylcholine leading to NO production and DAF-2T fluorescence.

iNOS Signaling Pathway in Macrophages

iNOS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR Signaling_Cascade Signaling Cascades TLR4->Signaling_Cascade IFNgR->Signaling_Cascade NFkB_STAT1 NF-κB / STAT1 Signaling_Cascade->NFkB_STAT1 activate Nucleus Nucleus NFkB_STAT1->Nucleus translocate to iNOS_Gene iNOS Gene Nucleus->iNOS_Gene activate transcription of iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein DAF2 DAF-2 NO->DAF2 reacts with DAF2T DAF-2T (Fluorescent) DAF2->DAF2T

Caption: iNOS induction in macrophages by LPS and IFN-γ, resulting in NO synthesis.

Experimental Workflow for this compound Staining

DAF2DA_Workflow Start Start: Adherent Cells Load Load with this compound (5-10 µM, 30-60 min, 37°C) Start->Load Wash Wash 2-3 times Load->Wash Stimulate Add Stimulus (e.g., Agonist, Inhibitor) Wash->Stimulate Image Acquire Fluorescence Images (Microscopy or Flow Cytometry) Stimulate->Image Analyze Quantify Fluorescence Intensity Image->Analyze

Caption: A generalized experimental workflow for intracellular NO detection using this compound.

Limitations, Considerations, and Alternatives

While this compound is a powerful tool, it is essential to be aware of its limitations to avoid misinterpretation of data.

  • Specificity: DAF-2 is not absolutely specific for NO. It can react with other reactive nitrogen species, such as peroxynitrite (ONOO⁻), which can be a significant issue in cells experiencing oxidative stress.[10] Additionally, other cellular components like ascorbic acid and dehydroascorbic acid have been reported to potentially interfere with DAF-2 fluorescence.[8]

  • Photosensitivity: DAF-2 and DAF-2T are susceptible to photobleaching, which can lead to a decrease in fluorescence signal over time during imaging.[10] It is crucial to use the lowest possible excitation light intensity and minimize exposure times.

  • pH Dependence: The fluorescence of DAF-2T can be influenced by pH. It is important to maintain a stable physiological pH during experiments.

  • Reaction Kinetics: The reaction of DAF-2 with NO-derived species is not instantaneous.[14][19] This means that this compound may not be ideal for detecting very rapid, transient changes in NO concentration.

  • Cellular Localization: While DAF-2 is expected to be cytosolic, some studies have suggested potential compartmentalization within organelles, which could affect local NO detection.

Alternative NO Probes

Given the limitations of this compound, several alternative fluorescent probes for NO have been developed:

  • DAF-FM DA: A fluorinated analog of this compound, DAF-FM DA offers higher sensitivity, greater photostability, and is less pH-sensitive than this compound.[21][22]

  • MNIP-Cu: This is a cell-permeable fluorescent dye that directly reacts with NO and is reported to be more specific for NO than DAF-based dyes. It is also functional under both aerobic and anaerobic conditions.[23]

  • Rhodamine-based NO sensors: These probes offer red-shifted excitation and emission spectra, which can be advantageous in reducing background autofluorescence from cells and tissues.

References

An In-depth Technical Guide to the Intracellular Conversion of DAF-2DA Diacetate to DAF-2 for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular conversion of 4,5-diaminofluorescein diacetate (DAF-2DA) to 4,5-diaminofluorescein (DAF-2), a critical step in the fluorescent detection of nitric oxide (NO) in living cells. This document outlines the underlying principles, detailed experimental protocols, and key considerations for accurate and reproducible results.

Core Principles of this compound Conversion and NO Detection

The use of this compound for intracellular NO detection is a multi-step process that relies on the passive diffusion of the probe into the cell, enzymatic conversion, and subsequent reaction with an oxidation product of NO.

Step 1: Cellular Uptake this compound is a cell-permeable, non-fluorescent molecule. Its diacetate groups render it lipophilic, allowing it to freely cross the cell membrane and enter the cytoplasm.[1][2][3]

Step 2: Intracellular Hydrolysis Once inside the cell, cytosolic esterases cleave the diacetate groups from the this compound molecule.[1][2][3][4] This enzymatic hydrolysis yields 4,5-diaminofluorescein (DAF-2), a polar molecule that is less membrane-permeable and is thus trapped within the cell.[3][4] DAF-2 itself is also non-fluorescent.[1][2]

Step 3: Reaction with Nitric Oxide Derivatives In the presence of nitric oxide (NO) and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T.[1][2][5] It is important to note that DAF-2 does not react directly with NO but rather with an oxidation product of NO, such as dinitrogen trioxide (N2O3).[6][7][8] This reaction is irreversible.[4]

Step 4: Fluorescence Detection The resulting DAF-2T is a stable, highly fluorescent compound that can be detected using standard fluorescence microscopy or fluorometry.[1][2] The excitation and emission maxima of DAF-2T are approximately 495 nm and 515 nm, respectively.[1][4]

Experimental Protocols

The following protocols provide a general framework for the use of this compound to measure intracellular NO. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound in high-quality anhydrous dimethyl sulfoxide (DMSO) at a concentration of 5-10 mM.[9] Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Loading Buffer: Prepare a suitable physiological buffer, such as Tyrode's saline solution or phenol red-free cell culture medium.[9]

Cell Loading Protocol
  • Cell Culture: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides).

  • Preparation of Loading Solution: Dilute the this compound stock solution into the pre-warmed loading buffer to a final working concentration. A typical starting concentration range is 1-10 µM.[9][10][11] The optimal concentration should be determined empirically for each cell type.

  • Incubation: Remove the cell culture medium and wash the cells once with the loading buffer. Add the this compound loading solution to the cells and incubate for 20-60 minutes at room temperature or 37°C in the dark.[9][10][11]

  • Wash: After incubation, wash the cells twice with the loading buffer to remove excess, unhydrolyzed this compound.[9]

  • De-esterification: Add fresh, pre-warmed loading buffer to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular this compound to DAF-2.[10][11]

  • Stimulation and Imaging: The cells are now ready for experimental treatment to stimulate NO production. Fluorescence imaging should be performed using appropriate filters for fluorescein (Excitation: ~495 nm, Emission: ~515 nm).

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the use of this compound.

ParameterValueCell Type/SystemReference
This compound Loading Concentration 1-10 µMVarious[9][10][11]
5 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[9]
10-40 µMMacrophage-like cell lines[9]
Incubation Time 20-60 minutesVarious[10][11]
30 minutesHUVECs[9]
1 hourPrimary chicken embryonic myoblasts[9]
De-esterification Time 15-30 minutesVarious[10][11]
Excitation Wavelength 488-495 nmVarious[1][2]
Emission Wavelength 515 nmVarious[1][2]
Detection Limit for NO (with DAF-2) 2-5 nMIn vitro (buffer)[12]

Visualization of Pathways and Workflows

This compound to DAF-2 Conversion and NO Detection Workflow

DAF_Conversion_Workflow cluster_cell Inside Cell DAF_2DA This compound (Cell-Permeable, Non-fluorescent) Cell_Membrane Cell Membrane DAF_2DA->Cell_Membrane Passive Diffusion DAF_2 DAF-2 (Cell-Impermeable, Non-fluorescent) Intracellular_Space Intracellular Space DAF_2T DAF-2T (Fluorescent) DAF_2->DAF_2T Reaction Esterases Intracellular Esterases Esterases->DAF_2 NO_O2 NO + O₂ NO_O2->DAF_2T

Caption: Workflow of this compound conversion to DAF-2 and subsequent NO detection.

Simplified Nitric Oxide Signaling Pathway

NO_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (eNOS, nNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Simplified canonical nitric oxide signaling pathway.

Key Considerations and Potential Pitfalls

  • Specificity: While widely used, DAF-2 is not entirely specific for NO. It can react with other reactive nitrogen species (RNS) and its fluorescence can be influenced by other factors such as peroxynitrite.[6][13]

  • Autofluorescence: Cellular autofluorescence can interfere with DAF-2T signal. It is crucial to have appropriate controls, including unloaded cells and cells loaded with this compound but not stimulated to produce NO.

  • Photobleaching and Photosensitivity: DAF-2T is susceptible to photobleaching.[14] Minimize light exposure and use the lowest possible laser intensity during imaging.

  • Probe Concentration: High concentrations of this compound can be cytotoxic.[4] The optimal, non-toxic concentration should be determined for each cell type.

  • Cellular Environment: The fluorescence of DAF-2T can be influenced by the intracellular environment, including pH and the presence of certain ions.[15]

  • Fixation: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can be used after this compound loading and stimulation, whereas alcohol-based fixatives may quench the fluorescence.[16][17]

By carefully considering these factors and adhering to optimized protocols, researchers can effectively utilize this compound to gain valuable insights into the complex role of nitric oxide in cellular physiology and pathophysiology.

References

literature review of DAF-2DA in cellular biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DAF-2DA in Cellular Biology

Introduction

Nitric oxide (NO) is a highly labile and transient signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation to neurotransmission and immune responses. Its fleeting nature presents a significant challenge for direct measurement in living cells. To overcome this, researchers rely on specific fluorescent probes to visualize and quantify intracellular NO production in real-time. One of the most widely used tools for this purpose is Diaminofluorescein-2 Diacetate (this compound).[1][2]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the probe's mechanism of action, experimental protocols, data analysis techniques, and key considerations for its effective use in cellular biology.

Principle of Detection

This compound is a cell-permeable, non-fluorescent compound that serves as a sensitive indicator for nitric oxide.[3] Its detection mechanism is a multi-step process that occurs within the cell:

  • Cellular Uptake and Activation : The diacetate groups on this compound render it lipophilic, allowing it to freely cross the cell membrane. Once inside the cell, cytosolic esterases hydrolyze the diacetate groups, converting this compound into 4,5-diaminofluorescein (DAF-2).[4][5] This resulting molecule is less membrane-permeable, effectively trapping it inside the cell.[4][6]

  • Reaction with Nitric Oxide : In the presence of NO and oxygen, the non-fluorescent DAF-2 is converted to its highly fluorescent triazole derivative, DAF-2T (triazolofluorescein).[1][5] This reaction is technically with an oxidized product of NO, such as dinitrogen trioxide (N₂O₃).[2][6]

  • Fluorescence Detection : The resulting DAF-2T can be visualized using standard fluorescence microscopy with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively, similar to a standard FITC filter set.[3][4][5]

DAF2DA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF2DA_ext This compound (Cell-Permeable, Non-fluorescent) DAF2DA_int This compound DAF2DA_ext->DAF2DA_int Diffusion DAF2 DAF-2 (Cell-Impermeable, Non-fluorescent) DAF2DA_int->DAF2 Hydrolysis DAF2T DAF-2T (Fluorescent) DAF2->DAF2T NO Nitric Oxide (NO) + Oxygen (O₂) Esterases Esterases

Mechanism of this compound for intracellular nitric oxide detection.

Experimental Protocols

The following is a generalized protocol for the use of this compound in cultured cells. Specific parameters such as concentration and incubation time may require optimization depending on the cell type and experimental conditions.

Reagent Preparation
  • This compound Stock Solution : Prepare a stock solution of this compound, typically at 5 mM in anhydrous DMSO.[5] It is recommended to prepare single-use aliquots and store them protected from light and moisture to avoid degradation.[6]

  • Working Solution : On the day of the experiment, dilute the this compound stock solution to the final working concentration (typically 1-10 µM) in a suitable buffer, such as phenol red-free culture medium or a saline solution (e.g., Krebs-Ringer or Tyrode's saline).[7][8]

Cell Loading and Staining
  • Cell Culture : Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency. It is often recommended to starve the cells for several hours before the experiment to reduce baseline NO levels.[7]

  • Loading : Remove the culture medium and wash the cells with the chosen buffer. Add the this compound working solution to the cells.

  • Incubation : Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C, protected from light.[7][9]

  • Washing : After incubation, wash the cells twice with the buffer to remove any extracellular this compound.[7]

Stimulation and Imaging
  • Baseline Measurement : Acquire baseline fluorescence images before applying any stimulus.

  • Stimulation : Treat the cells with the experimental compound (e.g., an NO donor as a positive control, or a stimulus like acetylcholine or ATP to induce endogenous NO production).[7][10] A negative control using an NOS inhibitor like L-NAME is also recommended.[7][10]

  • Image Acquisition : Capture fluorescence images at various time points after stimulation using a fluorescence microscope or confocal microscope.[8][10] Use an appropriate filter set for fluorescein (Excitation: ~488-495 nm, Emission: ~515 nm).[5][8] It is crucial to use low laser intensity to minimize photosensitivity-related artifacts.[11]

DAF2DA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 5 mM this compound Stock in DMSO prep_work Dilute to 1-10 µM Working Solution prep_stock->prep_work load_dye Load Cells with this compound (30-60 min, 37°C) prep_work->load_dye plate_cells Plate Cells on Imaging Dish plate_cells->load_dye wash_cells Wash Cells Twice to Remove Excess Dye load_dye->wash_cells image_base Acquire Baseline Fluorescence Image wash_cells->image_base stimulate Add Stimulus (e.g., ATP, Agonist) image_base->stimulate image_final Time-Lapse Imaging (Ex: ~495nm, Em: ~515nm) stimulate->image_final quantify Quantify Mean Fluorescence Intensity image_final->quantify compare Compare Stimulated vs. Control/Baseline quantify->compare

General experimental workflow for using this compound.

Quantitative Data and Analysis

The primary output of a this compound experiment is a change in fluorescence intensity, which is correlated with the amount of intracellular NO produced.

Data Presentation
ParameterTypical Value/RangeCell Type / ContextSource
Stock Concentration 5 mM in DMSOGeneral[5]
Working Concentration 5 µMHUVECs, Intact Arteries[7][8]
10 nM - 1 µMHUVEC, HeLa (for FCS)[9]
Loading Time 30 minutesHUVECs, Intact Arteries[7][8]
60 minutesChicken Embryonic Myoblasts[7]
Excitation Wavelength 488 nm / 491 nm / 495 nmGeneral[5][8]
Emission Wavelength 513 nm / 515 nmGeneral[5][8]
Positive Control SNAP or SIN-1 (NO Donors)HUVECs[7]
Negative Control L-NAME (NOS inhibitor)COS-7 cells[10]
Data Analysis

Image analysis software is used to quantify the fluorescence. A common method involves measuring the mean fluorescence intensity within defined regions of interest (e.g., individual cells) over time.[8] The results are often presented as the relative change in fluorescence compared to the baseline or to untreated control cells.[8][10]

Applications in Studying Signaling Pathways

This compound is a valuable tool for investigating signaling pathways that involve the production of NO. For example, it is widely used to study the activity of nitric oxide synthase (NOS) enzymes. In vascular biology, this compound can be used to monitor endothelial NOS (eNOS) activation in response to stimuli like acetylcholine or ATP, which increase intracellular calcium levels and subsequently activate eNOS to produce NO.[7][10][12]

eNOS_Pathway cluster_signal Signaling Cascade cluster_detection Detection Stimulus Agonist (e.g., Acetylcholine, ATP) Receptor Receptor Stimulus->Receptor Binds Ca2 ↑ Intracellular Ca²⁺ Receptor->Ca2 eNOS eNOS Activation Ca2->eNOS NO_Prod NO Production eNOS->NO_Prod LArg L-Arginine LArg->NO_Prod DAF2_DAF2T DAF-2 → DAF-2T NO_Prod->DAF2_DAF2T Detected by Fluorescence ↑ Green Fluorescence DAF2_DAF2T->Fluorescence

This compound used as a readout for eNOS signaling pathway activation.

Limitations and Considerations

While this compound is a powerful tool, researchers must be aware of its limitations to ensure accurate data interpretation:

  • Specificity : DAF-2 may react with other reactive nitrogen species, and some studies suggest it is more sensitive to peroxynitrite (ONOO⁻) than to NO itself, especially when superoxide (O₂⁻) is also present.[11] This is a critical consideration in models of oxidative stress.

  • Photosensitivity : DAF-2 is highly photosensitive, and excessive exposure to excitation light can lead to photobleaching and the generation of artifacts.[11] Using the lowest possible laser intensity and limiting exposure time is essential.

  • pH Sensitivity : The fluorescence of DAF-2T can be influenced by pH.

  • Irreversible Reaction : The reaction of DAF-2 with NO is irreversible, meaning it reflects the cumulative production of NO over time rather than dynamic, real-time fluctuations in concentration.

  • Need for Controls : Given these limitations, the use of appropriate positive controls (NO donors) and negative controls (NOS inhibitors, NO scavengers like cPTIO) is mandatory for validating the specificity of the signal.[7][13]

Conclusion

This compound remains a cornerstone reagent in cellular biology for the detection and imaging of intracellular nitric oxide. Its ability to provide spatial and temporal information on NO production has been instrumental in advancing our understanding of NO's role in countless cellular processes. By understanding its mechanism, employing rigorous experimental protocols, and being mindful of its limitations, researchers can effectively leverage this compound to investigate the complex world of nitric oxide signaling.

References

Methodological & Application

Application Notes and Protocols for Nitric Oxide Detection in Cultured Cells Using DAF-2DA Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate detection and quantification of intracellular NO are paramount for understanding its role in cellular functions and for the development of novel therapeutics. 4,5-Diaminofluorescein diacetate (DAF-2DA) is a widely used fluorescent probe for the real-time detection of NO in living cells. This cell-permeable compound is non-fluorescent until it is deacetylated by intracellular esterases to 4,5-diaminofluorescein (DAF-2).[1][2][3][4] In the presence of nitric oxide and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T, which can be detected by fluorescence microscopy or fluorometry.[2][4][5]

These application notes provide a detailed, step-by-step protocol for this compound staining in cultured cells, guidelines for data acquisition and analysis, and troubleshooting tips to ensure reliable and reproducible results.

Principle of Detection

The detection of nitric oxide using this compound is a two-step intracellular process. First, the cell-permeable this compound passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, converting this compound into the membrane-impermeable DAF-2.[1][2][3][4] This trapping mechanism ensures that the probe accumulates within the cells. Subsequently, DAF-2 reacts with an intermediate product of NO oxidation, dinitrogen trioxide (N₂O₃), which is formed from the spontaneous reaction of NO with oxygen, to yield the highly fluorescent DAF-2T.[6] The resulting fluorescence intensity is directly proportional to the intracellular concentration of NO.

DAF2DA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF-2DA_ext This compound (Cell-Permeable, Non-fluorescent) DAF-2DA_int This compound DAF-2DA_ext->DAF-2DA_int Passive Diffusion DAF-2 DAF-2 (Cell-Impermeable, Weakly fluorescent) DAF-2DA_int->DAF-2 Intracellular Esterases DAF-2T DAF-2T (Highly Fluorescent) DAF-2->DAF-2T NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O2 Oxygen (O₂) O2->N2O3 N2O3->DAF-2T Reaction

This compound mechanism of action.

Experimental Protocol

This protocol provides a general guideline for staining cultured cells with this compound. Optimal conditions, such as cell density, probe concentration, and incubation times, may vary depending on the cell type and experimental design and should be determined empirically.

Materials and Reagents
  • This compound (4,5-Diaminofluorescein diacetate)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[7]

  • Cultured cells in a suitable format (e.g., 96-well plate, chamber slides)

  • Positive control (e.g., a known NO donor like S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or sodium nitroprusside (SNP))

  • Negative control (e.g., an NO synthase inhibitor like L-NAME)[8]

Reagent Preparation
  • This compound Stock Solution (5 mM):

    • Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Dissolve the this compound powder in anhydrous DMSO to a final concentration of 5 mM.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.[6][10] Avoid repeated freeze-thaw cycles.[9]

  • This compound Working Solution (5-10 µM):

    • On the day of the experiment, dilute the 5 mM this compound stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to a final working concentration of 5-10 µM.[7][11]

    • It is crucial to prepare this solution fresh for each experiment and protect it from light.

Staining Procedure

Staining_Workflow A 1. Cell Seeding Seed cells and allow to adhere overnight. B 2. Wash Cells Wash with pre-warmed PBS or serum-free medium. A->B C 3. This compound Loading Incubate with 5-10 µM this compound working solution. B->C D 4. Incubation Incubate for 20-60 min at 37°C in the dark. C->D E 5. Wash Cells Wash 2-3 times with pre-warmed buffer to remove excess probe. D->E F 6. Cell Treatment (Optional) Incubate with experimental compounds (agonists/antagonists). E->F G 7. Image Acquisition Acquire images using a fluorescence microscope or plate reader. F->G

This compound staining workflow.
  • Cell Preparation: Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any residual serum, as esterases in serum can cleave the this compound extracellularly.[12]

  • Loading with this compound: Add the freshly prepared this compound working solution to the cells.

  • Incubation: Incubate the cells for 20-60 minutes at 37°C in the dark. The optimal incubation time should be determined for each cell type.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove the extracellular this compound.[11]

  • Treatment: If applicable, treat the cells with your experimental compounds (e.g., NO donors, inhibitors, or other stimuli) in a suitable buffer or medium. For some experimental setups, the treatment can be performed before this compound loading.[7]

  • Imaging: Immediately proceed to image the cells using a fluorescence microscope, confocal microscope, or a fluorescence plate reader.

Data Acquisition
  • Fluorescence Microscopy:

    • Use a filter set appropriate for fluorescein, with an excitation wavelength of approximately 495 nm and an emission wavelength of around 515 nm.[10]

    • Capture images using consistent settings (e.g., exposure time, gain) across all experimental groups to ensure comparability.

  • Fluorescence Plate Reader:

    • Measure the fluorescence intensity using the same excitation and emission wavelengths as for microscopy.

    • Ensure that the readings are taken from the bottom of the plate for adherent cells.

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format to facilitate comparison between different experimental conditions.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Untreated Control100± 12.51.0
Vehicle Control105± 15.21.05
Positive Control (SNAP)450± 35.84.5
Negative Control (L-NAME)95± 11.90.95
Experimental Drug A275± 22.12.75
Experimental Drug B120± 14.71.2

Data Analysis:

  • Background Subtraction: Subtract the background fluorescence from a region without cells.

  • Quantification: For microscopy images, quantify the mean fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ/Fiji).

  • Normalization: Normalize the fluorescence intensity of the treated groups to the untreated or vehicle control group to determine the fold change in NO production.

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed differences between experimental groups.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of extracellular this compound.Increase the number and duration of washing steps after loading.
Phenol red in the medium.Use phenol red-free medium for all steps.[7]
Autofluorescence of cells or medium components.Image an unstained control to determine the level of autofluorescence and subtract it from the stained samples.
Low or No Signal Insufficient NO production.Use a positive control (NO donor) to confirm that the dye is working.[7]
This compound degradation.Prepare fresh working solutions and protect them from light. Ensure proper storage of the stock solution.
Low intracellular esterase activity.Increase the incubation time with this compound.[12]
Signal Fades Quickly Photobleaching.Minimize the exposure time to the excitation light. Use an anti-fade mounting medium if fixing cells.

Fixation Note: If fixation is required after staining, use aldehyde-based fixatives like paraformaldehyde, as alcohol-based fixatives such as ethanol or acetone can quench the fluorescence.[13][14]

By following this detailed protocol and considering the provided recommendations, researchers can reliably measure intracellular nitric oxide levels, contributing to a deeper understanding of its complex role in cellular biology and disease.

References

Application Notes and Protocols for Nitric Oxide Quantification using DAF-2DA and Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Accurate quantification of intracellular NO is essential for understanding its role in cellular functions and for the development of novel therapeutics. Diaminofluorescein-2 diacetate (DAF-2DA) is a widely used fluorescent probe for detecting and quantifying NO in living cells.[1][2] This cell-permeable compound is non-fluorescent until it is deacetylated by intracellular esterases to form diaminofluorescein (DAF-2).[1][2][3] In the presence of nitric oxide and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T, which can be detected by flow cytometry.[1][3] This protocol provides a detailed methodology for the quantification of intracellular NO using this compound and flow cytometry.

Signaling Pathway and Detection Principle

The detection of nitric oxide by this compound involves a multi-step process that occurs within the cell.

NO_Detection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DAF_2DA_ext This compound DAF_2DA_int This compound DAF_2DA_ext->DAF_2DA_int Cellular Uptake DAF_2 DAF-2 (Non-fluorescent) DAF_2DA_int->DAF_2 Deacetylation Esterases Cytosolic Esterases DAF_2T DAF-2T (Fluorescent) DAF_2->DAF_2T Reaction NO Nitric Oxide (NO) O2 Oxygen (O2) Flow_Cytometer Flow Cytometer (Ex: 495 nm, Em: 515 nm) DAF_2T->Flow_Cytometer Detection

Caption: this compound cellular uptake and conversion to fluorescent DAF-2T for NO detection.

Experimental Protocol

This protocol outlines the steps for cell preparation, this compound loading, cell treatment, and analysis by flow cytometry.

Materials and Reagents
  • Cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • This compound (5 mM stock solution in DMSO)

  • Fetal Bovine Serum (FBS), heat-inactivated (optional)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometry tubes

  • Reagents for inducing or inhibiting NO production (e.g., L-arginine, LPS, L-NAME)

Equipment
  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm or FITC channel)

  • Cell culture incubator

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Inverted microscope

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding & Culture (Adherent or Suspension) B 2. Cell Harvest & Washing A->B C 3. This compound Loading (1-10 µM, 15-60 min, 37°C) B->C D 4. Washing C->D E 5. De-esterification (Optional, 30-60 min) D->E F 6. Cell Treatment (Inducers/Inhibitors of NO) E->F G 7. Cell Harvest & Washing F->G H 8. Viability Staining (e.g., Propidium Iodide) G->H I 9. Flow Cytometry Analysis (Ex: 488 nm, Em: ~515 nm) H->I

Caption: Step-by-step workflow for NO quantification using this compound and flow cytometry.

Detailed Protocol Steps:
  • Cell Preparation:

    • For adherent cells, seed them in culture plates to achieve 70-80% confluency on the day of the experiment.

    • For suspension cells, ensure they are in the logarithmic growth phase.

    • On the day of the experiment, harvest the cells. For adherent cells, use a gentle dissociation reagent. Centrifuge the cells and wash once with PBS.

    • Count the cells and resuspend them in pre-warmed PBS or serum-free medium at a density of 1 x 10^6 cells/mL.[4]

  • This compound Loading:

    • Prepare a working solution of this compound by diluting the 5 mM stock solution in the cell suspension buffer. The final concentration should be optimized for your cell type, typically ranging from 1 to 10 µM.[4][5][6]

    • Add the this compound working solution to the cell suspension and vortex immediately.[4]

    • Incubate the cells for 15-60 minutes at 37°C, protected from light.[4][7] The optimal incubation time should be determined empirically.

  • Washing and De-esterification:

    • After incubation, centrifuge the cells at 300 x g for 5-10 minutes.

    • Discard the supernatant and wash the cells twice with PBS to remove excess this compound.[4]

    • For some cell types with low esterase activity, an additional incubation of 30-60 minutes in fresh, pre-warmed buffer may be necessary to allow for complete de-esterification of the intracellular this compound.[4]

  • Experimental Treatment:

    • Resuspend the this compound-loaded cells in the appropriate buffer or medium for your experiment.

    • Treat the cells with your compounds of interest (e.g., NO inducers or inhibitors) for the desired period at 37°C.

    • Include appropriate controls:

      • Unstained Control: Cells not loaded with this compound to determine background autofluorescence.

      • Negative Control: this compound-loaded cells treated with a vehicle.

      • Positive Control: this compound-loaded cells treated with a known NO donor (e.g., 1 mM DEA NONOate for 30-60 minutes).[4]

  • Cell Harvesting and Staining for Viability:

    • Following treatment, wash the cells once to remove the treatment compounds.[4]

    • Resuspend the cells in cold PBS.

    • To exclude dead cells from the analysis, add a viability dye such as Propidium Iodide (PI) just before flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a 488 nm laser for excitation and collect the emission in the FITC channel (typically around 515-530 nm).[3][6]

    • Collect data for at least 10,000-20,000 events per sample.[8]

    • Gate on the live, single-cell population based on forward and side scatter properties and the viability dye signal.

    • Record the mean fluorescence intensity (MFI) of the DAF-2T signal for each sample.[9]

Data Presentation and Analysis

The primary output from the flow cytometer will be the mean fluorescence intensity (MFI) of the DAF-2T signal from the gated live cell population. Data can be presented as histograms overlaying the different treatment groups or as a bar graph comparing the MFI values.

Parameter Typical Range/Value Notes
This compound Working Concentration 1 - 10 µMCell type-dependent; should be titrated for optimal results.[4][5][6]
Loading Incubation Time 15 - 60 minutesOptimal time depends on cell type and temperature.[4][7]
Loading Temperature 37°C
Excitation Wavelength 488 nm or 495 nmStandard blue laser line on most flow cytometers.[3][10]
Emission Wavelength ~515 nmCollected in the FITC or equivalent channel.[3][10]
Positive Control (NO Donor) e.g., 1 mM DEA NONOateTreat for 30-60 minutes.[4]
Cell Density for Staining 1 x 10^6 cells/mL[4]

Troubleshooting

Issue Possible Cause Solution
Weak or No Signal Low NO productionUse a positive control (NO donor) to confirm the assay is working.
Insufficient this compound loadingIncrease this compound concentration or incubation time.
Photobleaching of the dyeProtect samples from light during all steps.
High Background Fluorescence Incomplete removal of extracellular this compoundEnsure thorough washing after loading.
High cell autofluorescenceInclude an unstained control to set the baseline fluorescence.
High Variability Between Replicates Inconsistent cell numbersAccurately count cells before staining.
Inconsistent incubation timesEnsure all samples are treated identically.

Disclaimer: This protocol provides a general guideline. Optimization of reagent concentrations and incubation times is crucial for achieving reliable and reproducible results with your specific cell type and experimental conditions.

References

Application of DAF-2DA in Endothelial Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial-derived nitric oxide (NO) is a critical signaling molecule that plays a pivotal role in regulating vascular tone, inhibiting platelet aggregation and leukocyte adhesion, and preventing smooth muscle cell proliferation. A decrease in NO bioavailability is a hallmark of endothelial dysfunction, a key early event in the pathogenesis of various cardiovascular diseases. Diaminofluorescein-2 diacetate (DAF-2DA) is a cell-permeable fluorescent probe widely used for the real-time detection and quantification of intracellular NO in living cells, including endothelial cells.[1][2] This document provides detailed application notes and protocols for the use of this compound in endothelial cell research.

Mechanism of Action

This compound is a non-fluorescent molecule that can freely diffuse across the cell membrane. Once inside the cell, it is deacetylated by intracellular esterases to 4,5-diaminofluorescein (DAF-2).[1] In the presence of NO and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T, which can be detected by fluorescence microscopy, fluorometry, or flow cytometry. The resulting fluorescence intensity is directly proportional to the intracellular NO concentration.

Data Presentation

The following tables summarize typical quantitative parameters for experiments using this compound to measure NO in endothelial cells. These values may require optimization depending on the specific cell type and experimental conditions.

Table 1: this compound Staining Parameters for Cultured Endothelial Cells

ParameterValueCell TypeNotes
This compound Concentration1 - 10 µMHUVECs, EA.hy926Lower concentrations (e.g., 0.1 µM) can be used to minimize autofluorescence, especially in spectrofluorimetric assays.[3]
Incubation Time30 - 60 minutesHUVECs, EA.hy926Time should be optimized to allow for sufficient probe loading and de-esterification.[4]
Incubation Temperature37°CStandard
Loading MediumPhenol red-free mediumHUVECsPhenol red can interfere with fluorescence measurements.[4]

Table 2: Agonists and Inhibitors for Studying eNOS Activity

CompoundTypical ConcentrationActionReference
Acetylcholine (ACh)1 µMeNOS agonist[1]
BradykininVaries (time course recommended)eNOS agonist[4]
VEGFVarieseNOS agonist[5]
L-NAME (N(G)-Nitro-L-arginine methyl ester)1 mMeNOS inhibitor (negative control)[1]
Wortmannin5 - 10 µMPI3K inhibitor (upstream of eNOS)[6]
SNAP or SIN-1VariesNO donor (positive control)[4]

Table 3: Imaging and Detection Parameters

ParameterWavelength (nm)Instrument
Excitation488 - 495Fluorescence Microscope, Confocal Microscope, Fluorometer
Emission515Fluorescence Microscope, Confocal Microscope, Fluorometer

Experimental Protocols

Protocol 1: Detection of NO in Cultured Endothelial Cells

This protocol describes the measurement of NO production in cultured endothelial cells (e.g., HUVECs) using this compound and fluorescence microscopy.

Materials:

  • Cultured endothelial cells (e.g., HUVECs)

  • This compound (stock solution in DMSO)

  • Phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Agonist of NO production (e.g., acetylcholine, bradykinin)

  • Inhibitor of NO production (e.g., L-NAME) for negative control

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Plate endothelial cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound (e.g., 5 µM) in phenol red-free medium.[4] Protect the solution from light.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the this compound working solution for 30-60 minutes at 37°C in the dark.[4]

  • Washing:

    • Gently wash the cells twice with warm phenol red-free medium to remove excess this compound.[4]

  • Stimulation and Inhibition:

    • For agonist stimulation, add the desired concentration of the agonist (e.g., 1 µM acetylcholine) to the cells.[1]

    • For inhibition, pre-incubate the cells with an inhibitor (e.g., 1 mM L-NAME) for a designated time (e.g., 30 minutes) before adding the agonist.[1]

    • Include an unstimulated control group (cells treated with vehicle only).

  • Image Acquisition:

    • Immediately after adding the agonist, visualize the cells using a fluorescence microscope.

    • Use an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • Capture images at different time points to observe the dynamics of NO production.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or the entire field of view using image analysis software.

    • Normalize the fluorescence intensity to the baseline (unstimulated control) to determine the fold change in NO production.

Protocol 2: En Face Detection of NO in Intact Arteries

This protocol is for the ex vivo detection of NO in the endothelial layer of intact blood vessels, such as the aorta.[1]

Materials:

  • Isolated aorta or other artery

  • Krebs-Ringer buffer (aerated with 95% O₂ and 5% CO₂)

  • This compound

  • Acetylcholine (ACh) or other agonist

  • L-NAME (for negative control)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Vessel Isolation and Preparation:

    • Carefully isolate the aorta and place it in cold Krebs-Ringer buffer.

    • Clean the vessel of surrounding adipose and connective tissue.

    • Cut the aorta into rings or segments.

  • Equilibration and Stimulation:

    • Transfer the aortic rings to an organ bath containing Krebs-Ringer buffer at 37°C, aerated with 95% O₂ and 5% CO₂.

    • Allow the tissue to equilibrate for at least 30 minutes.

    • To stimulate NO production, add an agonist such as acetylcholine (final concentration 1 µM) and incubate for 10 minutes.[1]

  • This compound Staining:

    • Prepare a 5 µM this compound solution in pre-warmed Krebs-Ringer buffer.[1] Protect from light.

    • Transfer the aortic rings to the this compound solution and incubate for 30 minutes at 37°C in the dark, with continuous aeration.[1]

  • Washing:

    • Wash the aortic rings three times with fresh Krebs-Ringer buffer.[1]

  • Mounting:

    • Cut the aortic ring open longitudinally and mount it en face (endothelial side up) on a microscope slide with mounting medium.

  • Imaging:

    • Image the endothelial layer using a confocal microscope with an excitation wavelength of 488 nm and an emission wavelength of 515 nm.[1]

  • Data Analysis:

    • Quantify the fluorescence intensity of the endothelial layer. Compare the fluorescence between control, agonist-stimulated, and inhibitor-treated tissues.

Mandatory Visualizations

Signaling Pathways

// Receptor binding ACh -> ACh_R [label="binds"]; Bradykinin -> BK_R [label="binds"]; VEGF -> VEGFR [label="binds"];

// Downstream of receptors ACh_R -> PLC; BK_R -> PLC; VEGFR -> PI3K;

// Calcium pathway PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; IP3 -> Ca_store [label="releases"]; Ca_store -> Ca_ion; Ca_ion -> CaM [label="activates"]; CaM -> eNOS_inactive [label="activates"];

// PI3K/Akt pathway PI3K -> Akt [label="activates"]; Akt -> eNOS_inactive [label="phosphorylates\n(activates)"];

// eNOS activation and NO production eNOS_inactive -> eNOS_active; eNOS_active -> L_Arg [label="converts"]; L_Arg -> NO; } . Caption: Agonist-induced eNOS activation pathway in endothelial cells.

Experimental Workflow

// Workflow sequence cell_culture -> loading; reagent_prep -> loading; loading -> wash1; wash1 -> treatment; treatment -> imaging; imaging -> quantification; quantification -> interpretation; } . Caption: General experimental workflow for NO detection using this compound.

Logical Relationship of this compound Mechanism

DAF2DA_Mechanism DAF2DA This compound (non-fluorescent, cell-permeable) DAF2 DAF-2 (non-fluorescent) DAF2DA->DAF2 deacetylation DAF2T DAF-2T (highly fluorescent) DAF2->DAF2T reaction NO Nitric Oxide (NO) + O2 NO->DAF2 esterases Intracellular Esterases esterases->DAF2DA

References

Application Notes and Protocols for DAF-2DA-based Nitric Oxide Detection in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4,5-diaminofluorescein diacetate (DAF-2DA) for the detection and quantification of nitric oxide (NO) in plant tissues. This document outlines the principles of the assay, detailed experimental protocols, potential challenges, and data interpretation.

Introduction

Nitric oxide (NO) is a crucial signaling molecule in plants, involved in a myriad of physiological processes including growth, development, and responses to biotic and abiotic stress. The accurate detection and quantification of NO in plant tissues are therefore essential for understanding its biological functions. The this compound assay is a widely used method for the in situ visualization of NO. This compound is a cell-permeable dye that, upon entering the cell, is deacetylated by intracellular esterases to form 4,5-diaminofluorescein (DAF-2).[1][2][3][4] In the presence of NO and oxygen, DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T), which can be detected by fluorescence microscopy.[1][2][3]

Principle of the Assay

The this compound assay relies on a two-step process:

  • Cellular Uptake and Deacetylation: The non-fluorescent and cell-permeable this compound passively diffuses across the plasma membrane into the plant cells. Inside the cell, cytosolic esterases cleave the diacetate groups, yielding the cell-impermeable and non-fluorescent DAF-2.[1][2][4]

  • Reaction with Nitric Oxide: DAF-2 reacts with an oxidized form of NO, dinitrogen trioxide (N₂O₃), which is formed from the reaction of NO with molecular oxygen, to produce the highly fluorescent DAF-2T.[2][5] The resulting fluorescence intensity is proportional to the amount of NO produced.

It is important to note that DAF-2 does not directly react with NO but rather with N₂O₃.[5] This implies that the assay's sensitivity can be influenced by the cellular redox state and oxygen availability.[5]

Experimental Protocols

Materials and Reagents

  • This compound (4,5-diaminofluorescein diacetate)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Loading Buffer: e.g., 10 mM HEPES-KOH (pH 7.4) or MES-KCl buffer (pH 6.15)

  • Plant material (e.g., roots, leaves, protoplasts)

  • Nitric oxide scavenger, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO), as a negative control.[5][6]

  • NO donor, such as sodium nitroprusside (SNP), as a positive control.[6][7]

  • Confocal laser scanning microscope (CLSM) or epifluorescence microscope.

Protocol 1: NO Detection in Plant Roots

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 5 mM. Store the stock solution at -20°C in the dark.

  • Preparation of Loading Solution: Dilute the this compound stock solution in the loading buffer to a final working concentration of 10-20 µM.[8] It is crucial to prepare this solution fresh before each experiment.

  • Sample Preparation: Gently wash the plant roots with distilled water to remove any debris.

  • Loading of this compound: Incubate the roots in the this compound loading solution for 15-30 minutes at room temperature in the dark.[9]

  • Washing: After incubation, wash the roots three times with the loading buffer to remove excess this compound.

  • Microscopy: Mount the stained roots on a microscope slide with a drop of loading buffer. Observe the fluorescence using a confocal or epifluorescence microscope. For DAF-2T, the optimal excitation wavelength is around 488 nm, and the emission is detected at approximately 515 nm.[1][3]

  • Controls:

    • Negative Control: Pre-incubate a separate set of roots with 200 µM cPTIO for 1 hour before and during this compound loading to scavenge NO and confirm the specificity of the fluorescence signal.[6]

    • Positive Control: Treat a separate set of roots with an NO donor like 100 µM SNP to induce NO production and confirm the responsiveness of the dye.

    • Autofluorescence Control: Image unstained roots under the same microscope settings to assess the level of natural fluorescence.

Protocol 2: NO Detection in Leaf Epidermal Peels or Protoplasts

  • Sample Preparation:

    • Epidermal Peels: Carefully peel the lower epidermis of a leaf and place it in the loading buffer.

    • Protoplasts: Isolate protoplasts using standard enzymatic digestion methods and resuspend them in a suitable osmoticum-containing buffer.

  • Loading and Washing: Follow steps 2-5 from Protocol 1, adjusting incubation times as necessary based on the specific plant tissue.

  • Microscopy and Controls: Follow steps 6-7 from Protocol 1.

Data Presentation and Analysis

Quantitative analysis of NO production can be achieved by measuring the fluorescence intensity of DAF-2T. Image analysis software can be used to quantify the mean fluorescence intensity in specific regions of interest (ROIs).

Table 1: Example of Quantitative Data from this compound Assay in Plant Tissues

TreatmentPlant TissueMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
ControlArabidopsis thaliana roots150± 25
Salt Stress (150 mM NaCl)Arabidopsis thaliana roots450± 50
Salt Stress + cPTIOArabidopsis thaliana roots160± 30
WoundingTomato leaf epidermis320± 40
Wounding + cPTIOTomato leaf epidermis130± 20

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual fluorescence intensities will vary depending on the experimental conditions, plant species, and imaging system.

Mandatory Visualizations

Signaling Pathway of this compound Activation

DAF2DA_Activation cluster_cell Inside the Cell DAF_2DA This compound (Cell-Permeable, Non-fluorescent) Cell_Membrane Cell Membrane DAF_2DA->Cell_Membrane Diffusion DAF_2 DAF-2 (Cell-Impermeable, Non-fluorescent) N2O3 N2O3 DAF_2->N2O3 Reaction Esterases Intracellular Esterases Esterases->DAF_2 catalyzes NO Nitric Oxide (NO) NO->N2O3 O2 Oxygen (O2) O2->N2O3 DAF_2T DAF-2T (Fluorescent) N2O3->DAF_2T

Caption: Mechanism of this compound for nitric oxide detection.

Experimental Workflow for this compound Assay

DAF2DA_Workflow start Start prep_sample Prepare Plant Tissue (e.g., roots, leaves) start->prep_sample prep_solution Prepare 10-20 µM this compound Loading Solution prep_sample->prep_solution load_dye Incubate Tissue in This compound Solution (15-30 min, dark) prep_solution->load_dye wash Wash Tissue with Loading Buffer (3x) load_dye->wash microscopy Fluorescence Microscopy (Ex: 488 nm, Em: 515 nm) wash->microscopy analysis Image and Data Analysis microscopy->analysis end End analysis->end

Caption: General experimental workflow for the this compound assay.

Limitations and Considerations

While the this compound assay is a valuable tool, researchers should be aware of its limitations:

  • Specificity: DAF-2 can react with other reactive nitrogen species and some cellular components, potentially leading to false-positive signals.[5][10] The use of NO scavengers like cPTIO is crucial to confirm the specificity of the signal.

  • pH Sensitivity: The fluorescence of DAF-2T is pH-dependent, with decreased fluorescence in acidic environments.[5] This is an important consideration when working with different cellular compartments or under conditions that may alter intracellular pH.

  • Quantification: While the assay provides a relative measure of NO levels, absolute quantification is challenging due to variations in dye uptake, cellular esterase activity, and intracellular conditions.[5]

  • Photostability: DAF-2T can be susceptible to photobleaching, so exposure to excitation light should be minimized.

  • Controversies: Some studies have raised concerns that changes in DAF fluorescence may not always directly correlate with NO production, but could also reflect changes in NO oxidation or the production of other DAF-reactive compounds.[6][7][11] Therefore, it is often recommended to use multiple, independent methods to confirm NO production.[10]

References

Application Notes and Protocols for DAF-2DA in Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of 4,5-Diaminofluorescein diacetate (DAF-2DA) stock solutions and their application at working concentrations for the detection of nitric oxide (NO) in cellular assays.

Introduction

This compound is a cell-permeable fluorescent indicator widely used for the real-time detection of nitric oxide, a critical signaling molecule in various physiological and pathological processes. Upon entering cells, this compound is deacetylated by intracellular esterases to form 4,5-Diaminofluorescein (DAF-2). In the presence of nitric oxide and oxygen, the non-fluorescent DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T), which can be detected by fluorescence microscopy or fluorometry.[1][2] This application note provides a comprehensive guide for the effective use of this compound.

Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₄H₁₈N₂O₇[3][4]
Molecular Weight 446.41 g/mol [3][4]
Excitation (Ex) ~491-495 nm[2]
Emission (Em) ~513-515 nm[1][2]
Purity >98%[3][4]
Form Liquid (often supplied in DMSO) or solid[1][3][4]
Solubility Soluble in DMSO[5]

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be stored for future use.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3]

  • Reconstitution: Prepare a 5 mM stock solution by dissolving the this compound powder in anhydrous DMSO.[1][3] For example, to prepare 1 mL of a 5 mM stock solution, dissolve 2.23 mg of this compound in 1 mL of DMSO. A calculator for preparing stock solutions at different concentrations is available.[6]

  • Vortexing: Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution.[5]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in tightly sealed vials to minimize freeze-thaw cycles.[3]

  • Storage: Store the aliquots at -20°C, protected from light and moisture.[3] The stock solution is generally stable for up to one month when stored properly.[3]

Protocol 2: Preparation of this compound Working Solution and Cellular Staining

This protocol describes the dilution of the stock solution to a working concentration for staining cells and detecting intracellular nitric oxide.

Materials:

  • This compound stock solution (5 mM in DMSO)

  • Phenol red-free cell culture medium or a suitable buffer (e.g., Tyrode's saline solution)[7]

  • Cultured cells (adherent or in suspension)

  • Positive control (e.g., a nitric oxide donor like SNAP or SIN-1)[7]

  • Negative control (untreated cells)

Procedure:

  • Dilution to Working Concentration: On the day of the experiment, dilute the 5 mM this compound stock solution to the desired working concentration in phenol red-free medium or buffer. Common working concentrations range from 1 µM to 10 µM, depending on the cell type and experimental conditions.[7][8][9][10] For example, to prepare 1 mL of a 5 µM working solution, add 1 µL of the 5 mM stock solution to 999 µL of medium.

  • Cell Loading:

    • For adherent cells, remove the culture medium and wash the cells once with the appropriate buffer.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells with the this compound working solution for 20-60 minutes at 37°C in the dark.[7][8][11] The optimal incubation time may need to be determined empirically.

  • Washing: After incubation, gently wash the cells twice with fresh, pre-warmed medium or buffer to remove the excess probe.[7]

  • De-esterification: Incubate the cells for an additional 15-30 minutes in fresh medium to allow for the complete de-esterification of intracellular this compound to DAF-2.[11]

  • Stimulation of NO Production: Induce nitric oxide production in your experimental group. This can be achieved by treating the cells with a specific stimulus (e.g., bradykinin for endothelial cells).[7] Include a positive control (e.g., treatment with an NO donor) and a negative control (unstimulated cells).

  • Fluorescence Measurement: Detect the fluorescence of DAF-2T using a fluorescence microscope, plate reader, or flow cytometer with excitation at approximately 495 nm and emission at 515 nm.

Recommended Working Concentrations
Cell TypeWorking ConcentrationReference
Human Umbilical Vein Endothelial Cells (HUVECs) 1 µM - 5 µM[7]
Primary Chicken Embryonic Myoblasts 5 µM[7]
Macrophage-like cell lines 10 µM - 40 µM[7]
General recommendation 1 µM - 10 µM[8][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of NO detection by this compound and the general experimental workflow.

DAF2DA_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DAF2DA_ext This compound DAF2DA_int This compound DAF2DA_ext->DAF2DA_int Cell Permeation DAF2 DAF-2 (Non-fluorescent) DAF2DA_int->DAF2 Deacetylation Esterases Intracellular Esterases Esterases->DAF2 DAF2T DAF-2T (Fluorescent) DAF2->DAF2T Reaction NO Nitric Oxide (NO) + O₂ NO->DAF2T

Caption: Mechanism of intracellular nitric oxide detection using this compound.

DAF2DA_Workflow start Start prep_stock Prepare 5 mM this compound Stock Solution in DMSO start->prep_stock prep_working Dilute Stock to 1-10 µM Working Solution prep_stock->prep_working load_cells Load Cells with Working Solution (20-60 min, 37°C) prep_working->load_cells wash1 Wash Cells to Remove Excess Probe (2x) load_cells->wash1 deesterify Incubate for De-esterification (15-30 min) wash1->deesterify stimulate Stimulate NO Production (Experimental Group) deesterify->stimulate controls Include Positive and Negative Controls deesterify->controls measure Measure Fluorescence (Ex: ~495 nm, Em: ~515 nm) stimulate->measure controls->measure end End measure->end

Caption: General experimental workflow for cellular nitric oxide detection.

Important Considerations

  • Autofluorescence: It is recommended to include an unloaded cell sample to control for cellular autofluorescence.[10]

  • Fixation: Aldehyde fixatives like paraformaldehyde or glutaraldehyde can be used after this compound loading and stimulation, as they have been shown to preserve the fluorescence signal.[12][13] However, alcohol-based fixatives like ethanol or acetone may quench the fluorescence.[12]

  • pH Sensitivity: The fluorescence of DAF-2T can be pH-dependent. For more stable fluorescence across a range of pH values, consider using the fluorinated derivative DAF-FM diacetate.[10][11]

  • Photostability: DAF-2T is susceptible to photobleaching. Minimize light exposure during experiments. DAF-FM offers improved photostability.[10][11]

  • Specificity: While DAF-2 is a widely used NO probe, its reaction can be influenced by other reactive nitrogen species and redox-active compounds.[10] It is crucial to use appropriate controls to ensure the specificity of the signal.

References

Application Notes and Protocols for DAF-2DA Imaging of Nitric Oxide in Brain Slices and Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the detection and imaging of nitric oxide (NO) in ex vivo brain slices and in vitro neuronal cultures using the fluorescent probe 4,5-diaminofluorescein diacetate (DAF-2DA). This document outlines the principles of this compound imaging, provides detailed experimental protocols for both applications, presents quantitative data in a structured format, and includes diagrams of the signaling pathway and experimental workflows.

Principle of Nitric Oxide Detection with this compound

This compound is a cell-permeable compound that serves as an indicator for nitric oxide. Upon entering a cell, intracellular esterases cleave the diacetate groups, converting this compound into the less membrane-permeable 4,5-diaminofluorescein (DAF-2). In the presence of nitric oxide and oxygen, DAF-2 undergoes a nitrosation reaction to form the highly fluorescent triazole derivative, DAF-2T. The resulting increase in fluorescence intensity can be monitored using fluorescence microscopy, providing a measure of NO production within the cells.[1][2] It is important to note that DAF-2 can also react with other molecules, such as dehydroascorbic acid, which can be a potential source of interference.[3]

Data Presentation

The following tables summarize the key quantitative parameters for this compound imaging experiments in brain slices and neuronal cultures.

Table 1: this compound Loading Parameters

ParameterBrain SlicesNeuronal Cultures
This compound Concentration 5 - 10 µM1 - 10 µM
Loading Time 30 - 60 minutes15 - 60 minutes
Loading Temperature 32 - 37 °C37 °C
Loading Medium Artificial Cerebrospinal Fluid (aCSF)Phenol red-free culture medium or saline solution

Table 2: Fluorescence Microscopy Settings

ParameterRecommended Setting
Excitation Wavelength ~490 - 495 nm
Emission Wavelength ~510 - 515 nm
Objective Magnification 10x, 20x, 40x, or 60x
Imaging Mode Epifluorescence or Confocal

Signaling Pathway of this compound

The following diagram illustrates the mechanism of nitric oxide detection by this compound.

Caption: Mechanism of this compound activation.

Experimental Workflow

The diagram below outlines the general experimental workflow for this compound imaging in either brain slices or neuronal cultures.

Experimental_Workflow A Prepare Brain Slices or Neuronal Cultures C Load Cells with this compound A->C B Prepare this compound Loading Solution B->C D Wash to Remove Excess Probe C->D E Acquire Baseline Fluorescence Image D->E F Apply Experimental Treatment (e.g., NO donor/inhibitor) E->F G Acquire Time-Lapse Fluorescence Images F->G H Analyze Fluorescence Intensity Changes G->H

References

Application Notes and Protocols for High-Throughput Screening of Nitric Oxide Production Using DAF-2DA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Consequently, the enzymes responsible for its synthesis, nitric oxide synthases (NOS), are significant targets for drug discovery. High-throughput screening (HTS) assays are essential for identifying compounds that modulate NO production. This document provides detailed application notes and protocols for utilizing 4,5-diaminofluorescein diacetate (DAF-2DA) in HTS assays to measure intracellular nitric oxide.

This compound is a cell-permeable dye that serves as a fluorescent indicator for nitric oxide.[1][2] Once inside the cell, it is deacetylated by intracellular esterases to 4,5-diaminofluorescein (DAF-2).[1][2][3] In the presence of nitric oxide and oxygen, the non-fluorescent DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T, which can be detected by fluorescence microscopy or a microplate reader.[1][3][4] This assay is adaptable for HTS platforms, offering a robust method for screening large compound libraries.[1]

Principle of the Assay

The this compound assay is based on a three-step process that occurs within living cells:

  • Cellular Uptake and Hydrolysis: The cell-permeable this compound passively diffuses across the cell membrane into the cytoplasm.[1][5] Intracellular esterases then cleave the diacetate groups, converting this compound into the less membrane-permeable DAF-2, effectively trapping it inside the cell.[1][2][5]

  • Reaction with Nitric Oxide: In the presence of nitric oxide, DAF-2 undergoes a nitrosation reaction to form the fluorescent product DAF-2T.[1][4] This reaction is dependent on the presence of oxygen.[4]

  • Fluorescence Detection: The resulting DAF-2T exhibits a bright green fluorescence that can be quantified. The fluorescence intensity is directly proportional to the concentration of nitric oxide within the cell.[4] The fluorescent signal is typically measured with an excitation wavelength of approximately 488-495 nm and an emission wavelength of around 515-525 nm.[1][6][7]

Signaling Pathway and Assay Workflow

To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams illustrate the nitric oxide signaling pathway and the general workflow for a high-throughput screening assay using this compound.

nitric_oxide_signaling cluster_upstream Upstream Activation cluster_nos NO Synthesis cluster_downstream Downstream Effects Agonist Agonist Receptor Receptor Agonist->Receptor Binds Ca2+ Ca2+ Receptor->Ca2+ Increases Calmodulin Calmodulin Ca2+->Calmodulin Activates NOS Nitric Oxide Synthase (e.g., eNOS, iNOS, nNOS) Calmodulin->NOS Activates (eNOS/nNOS) NO NO NOS->NO Produces L-Arginine L-Arginine L-Arginine->NOS O2 O2 O2->NOS sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates Physiological\nResponse Physiological Response PKG->Physiological\nResponse Leads to

A simplified diagram of the nitric oxide signaling pathway.

hts_workflow Start Start Cell_Seeding Seed cells in 96/384-well plates Start->Cell_Seeding Incubation1 Incubate cells (e.g., 24-48 hours) Cell_Seeding->Incubation1 Compound_Addition Add test compounds and controls Incubation1->Compound_Addition Incubation2 Incubate with compounds Compound_Addition->Incubation2 DAF-2DA_Loading Load cells with This compound solution Incubation2->DAF-2DA_Loading Incubation3 Incubate in the dark DAF-2DA_Loading->Incubation3 Stimulation Add agonist to stimulate NO production (optional) Incubation3->Stimulation Fluorescence_Reading Measure fluorescence (Ex: 495 nm, Em: 515 nm) Stimulation->Fluorescence_Reading Data_Analysis Analyze data and identify hits Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Experimental workflow for a this compound based HTS assay.

Data Presentation

The following tables provide a summary of typical quantitative data and recommended concentration ranges for a this compound based HTS assay.

Table 1: this compound Assay Parameters

ParameterRecommended ValueNotes
Excitation Wavelength485 - 495 nmOptimal wavelength may vary slightly between instruments.[6][7]
Emission Wavelength515 - 525 nmA cutoff filter (e.g., 515 nm) is recommended to reduce background.[6]
This compound Working Concentration1 - 10 µMHigher concentrations may lead to increased background fluorescence.[8][9]
Limit of Detection (LOD)~3-5 nMThis is for the more sensitive analogue DAF-FM, this compound's is slightly higher.[10]
Linearity Range1 - 200 nM of NOThe assay demonstrates good linearity in this physiological range.[7][11]

Table 2: Example Controls for an HTS Assay

ControlDescriptionPurpose
Negative Control Cells treated with vehicle (e.g., DMSO) only.Establishes the baseline fluorescence and assesses solvent effects.
Positive Control (Inhibitor) Cells treated with a known NOS inhibitor (e.g., L-NAME).Confirms that the measured signal is dependent on NOS activity.[7]
Positive Control (Activator) Cells treated with a known NOS activator (e.g., acetylcholine).Ensures that the cellular system is responsive and capable of producing NO.[7][12]
No-Cell Control Wells containing media and this compound but no cells.Measures the background fluorescence of the dye and media.

Experimental Protocols

This section provides a detailed methodology for performing a high-throughput screening assay using this compound in a 96-well plate format.

Materials and Reagents
  • This compound (CAS 205391-02-2)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Cell line of interest (e.g., endothelial cells)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS) or other physiological buffer

  • Test compounds and controls (e.g., L-NAME as an inhibitor)

  • Agonist for stimulating NO production (optional, e.g., acetylcholine)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Protocol
  • Preparation of this compound Stock Solution:

    • Prepare a 5 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot and store at -20°C, protected from light and moisture.[13] Avoid repeated freeze-thaw cycles.[13]

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and controls in the appropriate cell culture medium.

    • Carefully remove the culture medium from the wells and replace it with the medium containing the test compounds or controls.

    • Incubate the plate for the desired treatment period (this will depend on the specific experimental design).

  • This compound Loading:

    • Prepare a 2X working solution of this compound in a physiological buffer (e.g., PBS) at a final concentration of 2-20 µM (this will be diluted 1:1 in the well for a final concentration of 1-10 µM).

    • Remove the compound-containing medium from the wells and wash the cells once with the physiological buffer.

    • Add an equal volume of the 2X this compound working solution to each well.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.[8]

  • Stimulation of Nitric Oxide Production (Optional):

    • If the experimental design requires stimulation of NO production, prepare a solution of the agonist at the desired concentration in the physiological buffer.

    • After the this compound loading incubation, add the agonist solution to the wells.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~495 nm and emission to ~515 nm.[6][7]

    • It is recommended to read the plate from the bottom to minimize interference from the medium.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other wells.

    • Normalize the data to the negative control (vehicle-treated cells).

    • Calculate the percentage of inhibition or activation for each test compound.

    • Identify "hits" based on predefined criteria (e.g., >50% inhibition or >150% activation).

Considerations and Troubleshooting

  • Autofluorescence of Compounds: Test compounds may exhibit intrinsic fluorescence at the excitation and emission wavelengths of DAF-2T. It is crucial to screen for compound autofluorescence and exclude any that interfere with the assay.[11]

  • Photobleaching: DAF-2T is susceptible to photobleaching. Minimize exposure to light during the experiment and during fluorescence reading.[14]

  • pH Sensitivity: The fluorescence of DAF-2T can be influenced by pH. Ensure that the buffer system maintains a stable physiological pH throughout the assay. The fluorinated derivative, DAF-FM, offers improved pH stability.[9]

  • Reaction with other Reactive Nitrogen Species: While DAF-2 is relatively specific for nitric oxide, it can also react with other reactive nitrogen species, such as peroxynitrite.[14] This should be considered when interpreting the results.

  • Cell Health: The assay relies on viable cells with active esterases. Ensure that the cell monolayer is healthy and that the test compounds are not cytotoxic at the concentrations used. A parallel cytotoxicity assay is recommended.

References

Co-staining with DAF-2DA and Other Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the simultaneous detection of nitric oxide (NO) using 4,5-diaminofluorescein diacetate (DAF-2DA) in conjunction with other fluorescent probes. This approach enables the multi-parametric analysis of cellular events, offering deeper insights into the interplay between NO signaling and other physiological processes such as reactive oxygen species (ROS) production, mitochondrial health, and cell viability.

Introduction to this compound

This compound is a cell-permeable dye widely used for the detection of nitric oxide in living cells.[1] Upon entering the cell, intracellular esterases cleave the diacetate groups, converting it to the less membrane-permeable DAF-2.[2] In the presence of oxygen, DAF-2 reacts with an oxidized form of NO, dinitrogen trioxide (N₂O₃), to form a highly fluorescent triazole derivative, DAF-2T.[2][3][4] This green fluorescent product can be detected using standard fluorescein filter sets (excitation/emission maxima ~495/515 nm).[5][6]

Principles of Co-staining

Co-staining with this compound allows for the simultaneous visualization and quantification of NO alongside other cellular markers. The key to successful co-staining is the spectral compatibility of the chosen fluorescent probes and the compatibility of the staining protocols. It is crucial to select probes with distinct excitation and emission spectra to minimize spectral overlap and ensure accurate signal detection. Additionally, the staining conditions for each probe should not interfere with the function or fluorescence of the others.

Application: Co-staining of NO and Reactive Oxygen Species (ROS)

A common application is the simultaneous detection of NO and ROS to study the balance between these two important signaling molecules in cellular health and disease. This compound can be co-stained with various ROS-sensitive probes.

Recommended ROS Probes for Co-staining with this compound:
  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): A general ROS indicator that, after de-esterification to DCFH, is oxidized by various ROS to the green fluorescent 2',7'-dichlorofluorescein (DCF).[7][8]

  • MitoSOX™ Red: A mitochondrial superoxide indicator. This probe is selectively targeted to mitochondria and fluoresces red upon oxidation by superoxide.[9]

  • CellROX® Orange Reagent: A probe that detects hydroxyl radicals and nitrogen dioxide, emitting orange/red fluorescence upon oxidation.[9]

Experimental Protocols

Protocol 1: Co-staining for NO and Total ROS using this compound and DCFH-DA

This protocol is designed for adherent cells in a 24-well plate format.

Materials:

  • Cells of interest cultured on coverslips or in an imaging-compatible plate

  • This compound (stock solution in DMSO)

  • DCFH-DA (stock solution in DMSO)

  • Phenol red-free cell culture medium or Hank's Balanced Salt Solution (HBSS)[10]

  • Phosphate-buffered saline (PBS)

  • NO donor (e.g., SNAP or SIN-1) as a positive control[10]

  • ROS inducer (e.g., H₂O₂) as a positive control

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading:

    • Prepare a loading solution containing 5-10 µM this compound and 10 µM DCFH-DA in phenol red-free medium.[10][11]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[10][11]

  • Washing:

    • Aspirate the loading solution and wash the cells three times with warm phenol red-free medium or PBS to remove excess probes.[11]

  • Stimulation (Optional):

    • If studying induced NO or ROS production, add the stimulus (e.g., drug candidate, agonist) to the cells in fresh phenol red-free medium and incubate for the desired time.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for FITC/GFP (for DAF-2T and DCF) and a camera.

    • Since both probes emit in the green spectrum, sequential imaging or spectral unmixing may be necessary if using them simultaneously in this combination. Alternatively, analyze separate cell populations for each probe. A better approach is to use a red-shifted ROS probe.

Protocol 2: Co-staining for NO and Mitochondrial Superoxide using this compound and MitoSOX™ Red

Materials:

  • As listed in Protocol 1, but with MitoSOX™ Red instead of DCFH-DA.

Procedure:

  • Cell Preparation: Culture cells as described previously.

  • Probe Loading:

    • Prepare a loading solution containing 5 µM this compound and 1-5 µM MitoSOX™ Red in phenol red-free medium.[9][10]

    • Remove the culture medium, wash with PBS, and add the loading solution.

    • Incubate for 20-30 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the loading solution and wash the cells gently three times with warm phenol red-free medium.

  • Imaging:

    • Image the cells using a fluorescence microscope.

    • DAF-2T (NO): Ex/Em ~495/515 nm (FITC/GFP channel).

    • MitoSOX™ Red (Superoxide): Ex/Em ~510/580 nm (TRITC/RFP channel).

Data Presentation

The following tables summarize typical experimental parameters for co-staining experiments.

Table 1: Probe Concentrations and Incubation Times

ProbeTarget AnalyteStock SolutionWorking ConcentrationIncubation Time
This compoundNitric Oxide (NO)5 mM in DMSO1-10 µM[10][11]20-60 min[10][11]
DCFH-DATotal ROS10 mM in DMSO10-50 µM[12]30-45 min[12]
MitoSOX™ RedMitochondrial O₂⁻5 mM in DMSO1-5 µM[9]10-30 min
CellROX® OrangeOH•, NO₂•2.5 mM in DMSO1-5 µM[9]30 min
Hoechst 33342Nuclei (live cells)1 mg/mL in H₂O1-5 µg/mL10-15 min
Propidium IodideNuclei (dead cells)1 mg/mL in H₂O1-5 µg/mL5-15 min

Table 2: Fluorescence Microscopy Filter Sets

ProbeFluorophoreExcitation Max (nm)Emission Max (nm)Recommended Filter Set
This compoundDAF-2T~495~515FITC / GFP
DCFH-DADCF~485~530FITC / GFP
MitoSOX™ RedOxidized MitoSOX~510~580TRITC / RFP
CellROX® OrangeOxidized CellROX~545~565TRITC / RFP
Hoechst 33342DNA-bound dye~350~461DAPI
Propidium IodideDNA-bound dye~535~617TRITC / RFP

Mandatory Visualizations

DAF_2DA_Mechanism cluster_cell Cell This compound This compound DAF-2 DAF-2 This compound->DAF-2 Hydrolysis DAF-2T DAF-2T DAF-2->DAF-2T Reaction Esterases Esterases Esterases->this compound NO NO N2O3 N2O3 NO->N2O3 O2 O2 O2->N2O3 N2O3->DAF-2T Cell Membrane Cell Membrane Extracellular Extracellular Extracellular->this compound Cell Permeable Intracellular Intracellular Co_Staining_Workflow start Seed cells in imaging plate wash1 Wash with PBS start->wash1 load Incubate with this compound and second probe wash1->load wash2 Wash 3x with warm media load->wash2 stimulate Add stimulus (optional) wash2->stimulate image Fluorescence Microscopy wash2->image No stimulus stimulate->image analyze Image Analysis and Quantification image->analyze NO_ROS_Pathway cluster_stimulus Cellular Stimulus cluster_response Cellular Response Stimulus Stimulus eNOS eNOS/iNOS Stimulus->eNOS NADPH_Oxidase NADPH Oxidase Stimulus->NADPH_Oxidase Mitochondria Mitochondria Stimulus->Mitochondria NO Nitric Oxide (NO) eNOS->NO O2_minus Superoxide (O2⁻) NADPH_Oxidase->O2_minus Mitochondria->O2_minus ONOO_minus Peroxynitrite (ONOO⁻) NO->ONOO_minus Cellular_Effects Signaling, Cytotoxicity NO->Cellular_Effects O2_minus->ONOO_minus O2_minus->Cellular_Effects ONOO_minus->Cellular_Effects

References

Troubleshooting & Optimization

DAF-2DA photobleaching prevention techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAF-2DA (and its intracellular form, DAF-2), a widely used fluorescent probe for the detection of nitric oxide (NO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

This compound (4,5-Diaminofluorescein Diacetate) is a cell-permeable dye used for the detection of nitric oxide (NO). Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to the less membrane-permeable DAF-2.[1][2][3] In the presence of NO and oxygen, DAF-2 undergoes a reaction to form the highly fluorescent triazole derivative, DAF-2T, which can be detected by fluorescence microscopy.[2]

Q2: What are the optimal excitation and emission wavelengths for DAF-2T?

The fluorescent product DAF-2T has an excitation maximum of approximately 495 nm and an emission maximum of around 515 nm.[3]

Q3: What is the detection limit of DAF-2 for nitric oxide?

In a buffer solution at approximately pH 7, the detection limit for NO using DAF-2 is around 5 nM.[3][4] It is important to note that intracellular interfering substances can affect the sensitivity in cellular assays.[3]

Q4: What are the common causes of DAF-2T photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence. The primary causes of DAF-2T photobleaching during microscopy are:

  • High-intensity excitation light: Intense light from the microscope's light source can rapidly degrade the DAF-2T molecule.

  • Prolonged exposure to excitation light: Continuous or repeated exposure of the sample to the excitation light increases the likelihood of photobleaching.

  • Presence of molecular oxygen: The reaction between the excited fluorophore and molecular oxygen can generate reactive oxygen species that destroy the dye.

Q5: Can DAF-2 react with molecules other than nitric oxide?

Yes, under certain conditions, DAF-2 has been reported to react with other molecules, which can lead to experimental artifacts. For instance, it can react with dehydroascorbic acid, producing a fluorescent product with a similar emission spectrum to DAF-2T.[5] Additionally, some studies suggest a higher sensitivity of DAF-2 for peroxynitrite (ONOO⁻), a reaction product of NO and superoxide, than for NO itself.[6]

Troubleshooting Guides

Issue 1: Weak or No DAF-2T Fluorescence Signal

Possible Cause Troubleshooting Step
Insufficient NO production Ensure that your experimental conditions are optimal for stimulating NO production in your cell type. Include a positive control, such as a known NO donor (e.g., SNAP or SIN-1), to verify that the dye is working correctly.
Inefficient this compound loading or hydrolysis Optimize the this compound concentration (typically 1-10 µM) and incubation time (usually 20-60 minutes).[7] Ensure that the cells are healthy and metabolically active to allow for efficient esterase activity.
Incorrect imaging buffer Use a phenol red-free imaging medium or buffer, as phenol red can contribute to background fluorescence.
Rapid photobleaching Immediately upon imaging, the signal is bright but fades quickly. Refer to the photobleaching prevention techniques below.
Quenching of fluorescence Certain compounds in your experimental setup may quench the fluorescence of DAF-2T. If possible, identify and remove any potential quenching agents.

Issue 2: Rapid Photobleaching of DAF-2T Signal

Prevention Technique Detailed Recommendation
Reduce Excitation Light Intensity Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the excitation light.
Minimize Exposure Time Limit the duration of exposure to the excitation light. For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.
Use Antifade Reagents Incorporate a live-cell compatible antifade reagent into your imaging medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
Optimize Imaging Settings Use a high-sensitivity detector to minimize the required excitation light. Binning pixels can also increase signal but will reduce spatial resolution.
Choose a More Photostable Probe Consider using DAF-FM diacetate, a derivative of this compound, which produces a more photostable fluorescent product.[7]

Quantitative Data on Photobleaching and Antifade Reagents

While direct quantitative comparisons of various antifade reagents specifically for DAF-2T are limited in the literature, data for fluorescein, a structurally similar fluorophore, provides a useful reference.

Table 1: Photobleaching Half-life of Fluorescein with and without Antifade Reagent

Fluorophore Mounting Medium Half-life (seconds)
Fluorescein90% glycerol in PBS (pH 8.5)9
FluoresceinVectashield96

Data adapted from a study on fixed cells, but illustrates the potential efficacy of antifade reagents.[8]

Table 2: Comparison of DAF-2 and DAF-FM Properties

Property DAF-2 DAF-FM
Photostability of NO adduct Less stableSignificantly more photostable[7]
NO Detection Limit ~5 nM[7]~3 nM[7]
pH sensitivity of NO adduct pH dependentIndependent of pH above 5.5[7]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Nitric Oxide Production using this compound

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • This compound Loading Solution: Prepare a fresh working solution of this compound in a phenol red-free cell culture medium or a suitable imaging buffer (e.g., HBSS). A final concentration of 5-10 µM is a good starting point.

  • Cell Loading: Remove the culture medium from the cells and wash once with the imaging buffer. Add the this compound loading solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, gently wash the cells two to three times with the imaging buffer to remove any unloaded dye.

  • Stimulation: Add your experimental compounds to stimulate NO production. Include appropriate positive and negative controls.

  • Imaging: Immediately begin imaging using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~495 nm, Emission: ~515 nm).

  • Image Acquisition: To minimize photobleaching, use the lowest possible excitation light intensity and exposure time. If performing time-lapse imaging, use the longest possible interval between captures.

Protocol 2: Incorporating an Antifade Reagent for Live-Cell Imaging

  • Follow steps 1-6 of Protocol 1.

  • Antifade Reagent Preparation: Prepare your imaging buffer containing a live-cell compatible antifade reagent (e.g., Trolox or a commercial formulation) according to the manufacturer's instructions.

  • Imaging: After stimulation, replace the buffer with the antifade-containing imaging buffer.

  • Image Acquisition: Proceed with imaging as described in Protocol 1, step 8. The presence of the antifade reagent should help to preserve the fluorescent signal over a longer imaging period.

Visualizations

NO_Signaling_Pathway cluster_eNOS eNOS Pathway (Endothelial Cells) cluster_iNOS iNOS Pathway (e.g., Macrophages) CaM CaM eNOS_active eNOS (active) CaM->eNOS_active Activates NO_e NO eNOS_active->NO_e Produces L_Arg L-Arginine L_Arg->eNOS_active sGC_e sGC NO_e->sGC_e Activates cGMP_e cGMP sGC_e->cGMP_e Produces PKG_e PKG cGMP_e->PKG_e Activates Relaxation Vasodilation PKG_e->Relaxation Cytokines Cytokines (e.g., LPS, IFN-γ) iNOS_induction iNOS Gene Transcription Cytokines->iNOS_induction iNOS iNOS iNOS_induction->iNOS Translates to NO_i NO iNOS->NO_i Produces L_Arg_i L-Arginine L_Arg_i->iNOS Immune_Response Immune Response NO_i->Immune_Response

Caption: Overview of eNOS and iNOS signaling pathways for nitric oxide production.

DAF2DA_Workflow start Start: Plate Cells load Load cells with This compound (5-10 µM) start->load incubate Incubate 30-60 min at 37°C (in dark) load->incubate wash Wash 2-3x with imaging buffer incubate->wash stimulate Add stimulus to induce NO production wash->stimulate image Image (Ex: ~495nm, Em: ~515nm) Minimize light exposure stimulate->image end End: Analyze Data image->end

Caption: Experimental workflow for this compound-based nitric oxide detection.

Photobleaching_Troubleshooting start Problem: Rapid Signal Loss (Photobleaching) q1 Is excitation light intensity minimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is exposure time as short as possible? a1_yes->q2 s1 Action: Reduce lamp/laser power and/or use ND filters a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using an antifade reagent? a2_yes->q3 s2 Action: Decrease camera exposure time a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is a more photostable probe an option? a3_yes->q4 s3 Action: Add a live-cell antifade to imaging media a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Action: Consider using DAF-FM diacetate a4_yes->s4 end Continue Optimized Imaging a4_no->end s4->end

Caption: Troubleshooting decision tree for DAF-2T photobleaching.

References

how to reduce autofluorescence in DAF-2DA imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAF-2DA imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on reducing autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide (NO)?

This compound (4,5-diaminofluorescein diacetate) is a cell-permeable dye used for the detection of nitric oxide (NO). Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to the less membrane-permeable DAF-2. In the presence of NO and oxygen, DAF-2 undergoes a nitrosation reaction to form the highly fluorescent triazole derivative, DAF-2T, which can be visualized using fluorescence microscopy.[1][2][3]

Q2: What are the common sources of autofluorescence in this compound imaging?

Autofluorescence is the natural fluorescence emitted by biological samples that can interfere with the specific signal from your fluorescent probe.[4] Common sources include:

  • Endogenous Molecules: Naturally occurring molecules such as collagen, elastin, NADH, and flavins can fluoresce, particularly in the blue and green spectral regions.[4] Lipofuscin, an age-related pigment, is another major contributor to autofluorescence.[5]

  • Fixation: Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence by cross-linking proteins and other biomolecules.[5][6]

  • Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[4]

  • Culture Media and Reagents: Phenol red in culture media and other components can contribute to background fluorescence.[7]

Q3: How can I determine if I have an autofluorescence problem?

To ascertain if high background is due to autofluorescence, it is crucial to include a negative control in your experiment. Prepare a sample that undergoes the entire staining protocol except for the addition of the this compound probe. If you observe significant fluorescence in this unstained control, it is likely that your sample has high autofluorescence.[4][8]

Troubleshooting Guide: Reducing Autofluorescence

High background fluorescence can obscure the specific signal from DAF-2T, leading to inaccurate quantification and interpretation of results. Below are troubleshooting strategies to mitigate autofluorescence.

Issue 1: High background fluorescence in unstained control samples.

This indicates that the autofluorescence is originating from the sample itself or the experimental setup.

Solutions:

  • Procedural Modifications:

    • Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[5]

    • Choice of Fixative: Consider using an organic solvent-based fixative like ice-cold methanol or ethanol instead of aldehyde-based fixatives. If aldehydes must be used, opt for paraformaldehyde over glutaraldehyde and use the lowest effective concentration and shortest incubation time.[4]

  • Chemical Quenching:

    • Sodium Borohydride (NaBH₄): This reducing agent can be used to quench aldehyde-induced autofluorescence.[5]

    • Sudan Black B (SBB): A lipophilic dye that is effective in quenching autofluorescence from lipofuscin.[9][10]

  • Imaging Strategies:

    • Spectral Unmixing: If your microscope has this capability, you can acquire images at multiple emission wavelengths and use software to separate the DAF-2T signal from the broad-spectrum autofluorescence.

    • Use Far-Red Fluorophores (if applicable): While this compound emits in the green spectrum, for other co-stains, choosing fluorophores that emit in the red or far-red region can help avoid the spectral range where autofluorescence is most prominent.[4]

Issue 2: High background fluorescence only in this compound stained samples.

If the unstained control is clean, the high background may be related to the probe itself.

Solutions:

  • Optimize Probe Concentration and Incubation Time: Titrate the concentration of this compound to find the lowest concentration that provides a robust signal-to-noise ratio. Also, optimize the incubation time to ensure adequate loading without excessive background.[11]

  • Thorough Washing: Ensure complete removal of unbound this compound by performing several washes with buffer after incubation.[11]

  • Protect from Light: this compound is light-sensitive. Protect the probe and stained samples from light as much as possible to prevent photobleaching and the formation of fluorescent artifacts.[7]

Quantitative Data on Autofluorescence Reduction

The effectiveness of different quenching methods can vary depending on the tissue type and the source of autofluorescence. Below is a summary of reported quenching efficiencies for common methods.

Quenching AgentTarget AutofluorescenceTissue Type(s)Reported Quenching EfficiencyReference(s)
Sodium Borohydride (NaBH₄) Aldehyde-inducedVariousMarked reduction in autofluorescence intensity.[12]
Sudan Black B (SBB) Lipofuscin and general backgroundBrain, Kidney, MyocardiumUp to 76% reduction in background fluorescence.[9][13]
UV Irradiation General backgroundMurine Liver, Kidney, PancreasEffective when combined with other methods like SBB.[14]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for use on fixed cells or tissue sections.

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate through a graded ethanol series to water.

  • Prepare NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS.

  • Incubation: Incubate the samples in the freshly prepared NaBH₄ solution for 10-15 minutes at room temperature. For thicker sections, this step may need to be repeated with fresh solution.

  • Washing: Wash the samples thoroughly three times for 5 minutes each with PBS to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard this compound staining protocol.

Protocol 2: Sudan Black B (SBB) Treatment for Lipofuscin Autofluorescence

This protocol is typically performed after the this compound staining and any other fluorescent labeling.

  • Perform Staining: Complete your entire this compound and any other immunofluorescence staining protocol, including final washes.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubation: Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature in the dark.

  • Destaining: Briefly dip the slides in 70% ethanol to remove excess SBB.

  • Washing: Wash the slides thoroughly with PBS.

  • Mounting: Mount the coverslip using an aqueous mounting medium.

Visualizations

This compound Signaling Pathway

DAF2DA_Pathway DAF2DA This compound (Cell-Permeable) CellMembrane Cell Membrane DAF2DA->CellMembrane Diffusion DAF2 DAF-2 (Cell-Impermeable) CellMembrane->DAF2 Hydrolysis DAF2T DAF-2T (Fluorescent) DAF2->DAF2T Nitrosation Esterases Intracellular Esterases NO Nitric Oxide (NO) O2 Oxygen (O2) Microscope Fluorescence Microscopy DAF2T->Microscope Detection

Caption: this compound diffuses across the cell membrane and is converted to DAF-2 by intracellular esterases. DAF-2 then reacts with nitric oxide (NO) in the presence of oxygen to form the fluorescent product DAF-2T.

Troubleshooting Workflow for High Autofluorescence

Autofluorescence_Troubleshooting Start High Background Observed CheckControl Image Unstained Control Start->CheckControl Autofluorescence High Autofluorescence CheckControl->Autofluorescence Fluorescence Observed ProbeIssue Probe-Related Issue CheckControl->ProbeIssue No Fluorescence Quenching Apply Quenching Method Autofluorescence->Quenching ChangeFixation Change Fixation Method Autofluorescence->ChangeFixation Perfusion Perfuse Tissue (if applicable) Autofluorescence->Perfusion OptimizeProtocol Optimize Staining Protocol ProbeIssue->OptimizeProtocol OptimizeProbe Optimize Probe Concentration/ Incubation Time OptimizeProtocol->OptimizeProbe ImproveWashing Improve Washing Steps OptimizeProtocol->ImproveWashing Reimage Re-image Sample Quenching->Reimage ChangeFixation->Reimage Perfusion->Reimage OptimizeProbe->Reimage ImproveWashing->Reimage

Caption: A logical workflow to diagnose and address high background fluorescence in this compound imaging experiments.

References

Technical Support Center: Optimizing DAF-2DA for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 4,5-diaminofluorescein diacetate (DAF-2DA) loading concentration and time for the detection of intracellular nitric oxide (NO). This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.

Understanding the Mechanism of this compound

This compound is a cell-permeable dye used for the detection of nitric oxide in living cells.[1][2][3] Its mechanism involves several key steps:

  • Cellular Uptake: The diacetate form (this compound) readily crosses the cell membrane.[2][4][5]

  • Enzymatic Cleavage: Inside the cell, cytosolic esterases cleave the diacetate groups, converting this compound into the cell-impermeable DAF-2.[1][2][3][4] This process traps the dye within the cell.

  • Reaction with NO: In the presence of oxygen, DAF-2 reacts with an oxidized form of NO (N₂O₃) to form a highly fluorescent triazole derivative, DAF-2T.[1][4][6]

  • Fluorescence Detection: The resulting DAF-2T can be detected by fluorescence microscopy or a plate reader, with an excitation maximum of approximately 495 nm and an emission maximum of around 515 nm.[1][2][7]

Below is a diagram illustrating the signaling pathway of this compound.

DAF2DA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF2DA_ext This compound DAF2DA_int This compound DAF2DA_ext->DAF2DA_int Passive Diffusion DAF2 DAF-2 (Non-fluorescent) DAF2DA_int->DAF2 Hydrolysis Esterases Cytosolic Esterases Esterases->DAF2DA_int DAF2T DAF-2T (Fluorescent) DAF2->DAF2T NO NO + O₂ → N₂O₃ NO->DAF2T Reaction

This compound activation and nitric oxide detection pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting concentrations and incubation times for this compound?

The optimal loading concentration and time are cell-type dependent and should be determined empirically.[8] However, a general starting point is a concentration range of 1-10 µM with an incubation time of 20-60 minutes at 37°C.[8] It is recommended to use the minimum dye concentration that provides a sufficient signal-to-noise ratio.[8]

Table 1: Recommended Starting Conditions for Various Cell Types

Cell TypeThis compound Concentration (µM)Loading Time (minutes)Notes
Endothelial Cells (e.g., HUVECs)1 - 530Use of phenol red-free medium is recommended.[9]
Macrophage-like Cell Lines10 - 4030 - 60These cells may require higher concentrations.[9]
Primary Chicken Embryonic Myoblasts560Often used with Pluronic F-127 to aid in dye loading.[9]
Pressurized Arteries530Pre-loading the tissue before stimulation is a common approach.[10]
Human Coronary Artery Endothelial Cells1030A 3x wash with phenol red-free medium after loading can be beneficial.[11]
Q2: Should I wash the cells after this compound loading?

Washing protocols can vary. Some protocols recommend washing the cells to remove excess dye, which can help reduce background fluorescence.[9][11] For example, a gentle wash with phosphate-buffered saline (PBS) or phenol red-free medium is often suggested.[9] Other approaches suggest avoiding washing to prevent the loss of intracellular dye, or if washing is necessary, to use a conditioned medium.[9] After washing, an additional incubation of 15-30 minutes is often recommended to allow for complete de-esterification of the intracellular this compound.[8]

Q3: Can I use this compound with fixed cells?

This compound is designed for use in living cells, as its mechanism relies on active cytosolic esterases to cleave the diacetate groups.[1][4] However, some studies have shown that it is possible to detect NO in cells fixed with paraformaldehyde or glutaraldehyde after loading with this compound.[12] Fixation with ethanol or acetone may not be suitable as it can lead to a loss of fluorescence.[12] It is important to note that fixation can alter cell permeability, which may affect the retention of the dye.[10]

Troubleshooting Guide

Problem 1: High Background Fluorescence

Possible Causes:

  • Autofluorescence: Cellular components like flavins and NADH can contribute to background fluorescence.

  • Excess Dye: Incomplete removal of extracellular this compound.

  • Phenol Red: Phenol red in the culture medium is fluorescent and can interfere with the signal.[2][7]

  • Photosensitivity: DAF-2 is highly photosensitive, and excessive exposure to light can increase background fluorescence.[13]

Solutions:

  • Optimize Loading Conditions: Use the lowest possible concentration of this compound and the shortest incubation time that still yields a detectable signal.

  • Washing: Perform gentle but thorough washes after incubation to remove excess dye.

  • Use Appropriate Media: Use phenol red-free medium for all steps of the experiment.[9] Also, be aware that components like serum and BSA can sometimes lower sensitivity.[2][7]

  • Minimize Light Exposure: Protect the cells from light at all stages of the experiment, especially after adding the dye. Use low laser intensities if performing confocal microscopy.[13]

  • Include Proper Controls: Always include a negative control (cells not treated with an NO donor) to determine the baseline fluorescence.

Problem 2: Weak or No Signal

Possible Causes:

  • Low NO Production: The cells may not be producing enough NO to be detected.

  • Inactive Esterases: Cellular esterase activity may be compromised, preventing the conversion of this compound to DAF-2.

  • Dye Leakage: The cleaved DAF-2, while less permeable, can slowly leak out of the cells.[2]

  • Incorrect Filter Set: Using a filter set that does not match the excitation and emission spectra of DAF-2T (Ex/Em: ~495/515 nm).

Solutions:

  • Use a Positive Control: Treat cells with a known NO donor, such as sodium nitroprusside (SNP) or S-Nitroso-N-acetyl-DL-penicillamine (SNAP), to confirm that the dye is working correctly.[9]

  • Optimize Cell Health: Ensure that the cells are healthy and metabolically active.

  • Check Loading Conditions: You may need to increase the this compound concentration or incubation time, depending on your cell type.[9]

  • Verify Instrument Settings: Confirm that you are using the correct filter set for fluorescein (FITC).

  • Consider a More Sensitive Dye: For detecting very low levels of NO, the more sensitive DAF-FM diacetate may be a better choice.[8]

Problem 3: Signal Fades Quickly (Photobleaching)

Possible Causes:

  • Photobleaching: DAF-2T is susceptible to photobleaching, especially with intense or prolonged light exposure.

Solutions:

  • Use an Antifade Reagent: If imaging fixed cells, use a mounting medium containing an antifade reagent.

  • Minimize Exposure: Limit the exposure time and intensity of the excitation light.

  • Acquire Images Efficiently: Have a clear plan for image acquisition to minimize the time the sample is exposed to light.

  • Consider DAF-FM: The NO adduct of DAF-FM is significantly more photostable than that of DAF-2.[8]

Experimental Protocols

General Protocol for Optimizing this compound Loading

This protocol provides a framework for optimizing this compound concentration and incubation time.

  • Cell Seeding: Seed cells on a suitable culture plate or coverslips and allow them to adhere and reach the desired confluency.

  • Prepare this compound Working Solution: Prepare a fresh this compound working solution in a suitable buffer (e.g., serum-free, phenol red-free medium or PBS). Test a range of concentrations (e.g., 1, 5, 10, 20 µM).

  • Loading: Remove the culture medium and wash the cells gently with the buffer. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for different durations (e.g., 15, 30, 45, 60 minutes) at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with the buffer to remove excess dye.

  • De-esterification: Add fresh buffer and incubate for an additional 15-30 minutes to allow for complete de-esterification.

  • Stimulation (Optional): If applicable, treat the cells with your experimental compounds or a positive control (NO donor).

  • Imaging and Analysis: Image the cells using a fluorescence microscope with a FITC filter set. Quantify the fluorescence intensity.

The following diagram illustrates a general workflow for optimizing this compound loading conditions.

Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Load Cells with this compound A->C B Prepare this compound Solutions (Varying Concentrations) B->C D Incubate (Varying Times) C->D E Wash Cells D->E F Add Fresh Media (De-esterification) E->F G Treat with Stimulus (e.g., NO donor) F->G H Image with Fluorescence Microscope G->H I Quantify Fluorescence Intensity H->I J Determine Optimal Concentration & Time I->J

Workflow for the optimization of this compound loading.

References

Technical Support Center: DAF-2DA for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring nitric oxide (NO) using the fluorescent probe DAF-2DA.

Frequently Asked Questions (FAQs)

Q1: How does this compound work to detect nitric oxide?

A1: this compound (4,5-diaminofluorescein diacetate) is a cell-permeable compound that is non-fluorescent. Once inside a cell, cytosolic esterases cleave the diacetate groups, converting it to 4,5-diaminofluorescein (DAF-2).[1][2][3] DAF-2 is also largely non-fluorescent but can react with an oxidized form of nitric oxide (N₂O₃), which is generated from the reaction of NO with oxygen, to form the highly fluorescent product DAF-2T (triazolofluorescein).[1][3] The resulting fluorescence intensity is proportional to the concentration of NO. DAF-2T can be detected using fluorescence microscopy with an excitation wavelength of approximately 488 nm and an emission wavelength of around 515 nm.[1]

Q2: What is the difference between DAF-2 and this compound?

A2: this compound is the diacetate form of DAF-2, which makes it more permeable to cell membranes.[4] Once inside the cell, cellular enzymes called esterases remove the acetate groups to form DAF-2, which is less cell-permeable and thus trapped within the cell.[2][4] DAF-2 is the molecule that directly reacts with the NO oxidation product to produce a fluorescent signal.[3][5]

Troubleshooting Guide

Q3: Why is my background fluorescence signal so high even in control cells?

A3: High background fluorescence can be a significant issue. Here are several potential causes and solutions:

  • Autofluorescence: Cells naturally contain molecules that fluoresce at similar wavelengths to DAF-2T.

    • Solution: Image your cells before adding this compound to determine the baseline autofluorescence. You can then subtract this from your final signal. Using a culture medium without phenol red can also help reduce background fluorescence.[6]

  • Spontaneous conversion of DAF-2: DAF-2 can spontaneously convert to its fluorescent form, DAF-2T, under certain storage and experimental conditions, even in the absence of NO.[7]

    • Solution: Prepare fresh this compound solutions for each experiment and protect them from light and prolonged exposure to air.[7]

  • Presence of interfering substances: Components in your cell culture media or the cells themselves can react with DAF-2. For instance, ascorbic acid and dehydroascorbic acid can react with DAF-2 to produce fluorescent products.[7][8]

    • Solution: Whenever possible, perform experiments in a simplified buffer system like PBS. Include appropriate vehicle controls to assess the background fluorescence from the medium.

Q4: My this compound signal is very weak or absent, even after stimulating NO production. What could be the problem?

A4: A lack of signal can be frustrating. Consider the following possibilities:

  • Inefficient cellular loading: The concentration of this compound or the incubation time may not be optimal for your specific cell type.[6]

    • Solution: Optimize the this compound concentration (typically in the range of 1-10 µM) and incubation time (usually 20-60 minutes).[6][9] Some cell types, like macrophages, may require higher concentrations.[6]

  • Insufficient NO production: The stimulus you are using may not be effectively inducing NO synthesis in your cells.

    • Solution: Use a positive control to ensure your experimental system is capable of producing NO and that your detection method is working. A common positive control is to treat cells with a known NO donor like SNAP (S-Nitroso-N-acetyl-DL-penicillamine) or SIN-1 (3-morpholinosydnonimine).[6]

  • pH of the medium: The fluorescence of DAF-2T is highly dependent on pH, with the signal decreasing significantly in acidic environments.[5][10]

    • Solution: Ensure your experimental buffer is maintained at a physiological pH of around 7.4.[5]

Q5: How can I be sure that the fluorescence I'm observing is truly from nitric oxide and not a false positive?

A5: This is a critical question due to the known limitations of this compound. Here are essential controls and considerations:

  • Use of a negative control: Pre-treating your cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (N(G)-nitro-L-arginine methyl ester), before adding your stimulus should abolish or significantly reduce the DAF-2T fluorescence.[6] This helps to confirm that the signal is dependent on NOS activity.

  • Be aware of interfering compounds: DAF-2 is not entirely specific for NO. It can also react with other reactive species like peroxynitrite, which can be a source of false positives.[11] Certain polyphenols have also been shown to interfere with DAF-2 fluorescence.[7]

    • Solution: Carefully consider the experimental context and potential for generating other reactive species. If possible, use an alternative, more specific method to confirm your findings, such as a Griess assay for nitrite or an NO-specific electrode.

  • Photosensitivity: DAF-2 is sensitive to light, and excessive exposure can lead to artifacts.[7]

    • Solution: Minimize the exposure of your samples to the excitation light source. Use the lowest possible laser intensity that still provides a detectable signal.

Data Presentation

Table 1: Factors Influencing this compound Fluorescence and Potential for Artifacts

FactorObservationImplication for ExperimentsRecommended Action
pH Fluorescence of DAF-2T is pH-sensitive.[5][10]Acidic conditions can lead to an underestimation of NO production.Maintain a physiological pH of ~7.4 in all buffers.
Specificity DAF-2 can react with peroxynitrite, ascorbic acid, and dehydroascorbic acid.[7][8][11]Potential for false positive results.Use appropriate negative controls (e.g., NOS inhibitors) and consider confirmatory methods.
Autofluorescence Cells and media components can have intrinsic fluorescence.Can obscure the DAF-2T signal and lead to high background.Image cells before loading with this compound to establish a baseline. Use phenol red-free media.[6]
Photosensitivity DAF-2 is susceptible to photobleaching and photo-induced artifacts.[7]Can lead to signal loss or artificially induced fluorescence.Minimize light exposure and use low laser power during imaging.
Interfering Compounds Some compounds, like certain polyphenols, can quench DAF-2T fluorescence.[7]Can lead to false negative results.Test for interference by the compound of interest in a cell-free system.

Experimental Protocols

Protocol 1: General Protocol for Cellular Nitric Oxide Detection using this compound

  • Cell Preparation: Plate cells in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere.

  • This compound Loading:

    • Prepare a 1-10 µM working solution of this compound in a serum-free, phenol red-free medium or a suitable buffer (e.g., PBS).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the this compound loading solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[6][12]

  • Washing: Aspirate the this compound solution and wash the cells two to three times with the buffer to remove any extracellular probe.[6][12]

  • Stimulation and Controls:

    • Add your test compound or stimulus to the appropriate wells.

    • Include a positive control (e.g., an NO donor like 100 µM SNAP).[6]

    • Include a negative control (e.g., pre-incubate cells with a NOS inhibitor like 100 µM L-NAME for 30 minutes before stimulation).[6]

    • Include a vehicle control.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation ~488 nm, Emission ~515 nm).[1]

    • Capture images at different time points, depending on the expected kinetics of NO production.

Mandatory Visualizations

DAF2DA_Signaling_Pathway cluster_cell Cell This compound This compound (Cell-Permeable) DAF-2 DAF-2 (Non-fluorescent) This compound->DAF-2 Hydrolysis DAF-2T DAF-2T (Fluorescent) DAF-2->DAF-2T Reaction Esterases Cellular Esterases NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O2 Oxygen (O2) O2->N2O3 N2O3->DAF-2T

Caption: this compound signaling pathway for nitric oxide detection.

DAF2DA_Workflow Start Start Experiment Cell_Culture Culture Cells Start->Cell_Culture DAF_Loading Load Cells with this compound Cell_Culture->DAF_Loading Wash Wash to Remove Excess this compound DAF_Loading->Wash Treatment Apply Treatments Wash->Treatment Positive_Control Positive Control (e.g., NO Donor) Treatment->Positive_Control Negative_Control Negative Control (e.g., L-NAME) Treatment->Negative_Control Experimental_Group Experimental Group Treatment->Experimental_Group Imaging Fluorescence Microscopy Positive_Control->Imaging Negative_Control->Imaging Experimental_Group->Imaging Analysis Image Analysis and Quantification Imaging->Analysis Interpretation Interpret Results Analysis->Interpretation False_Positive_Check Consider Potential False Positives Interpretation->False_Positive_Check Conclusion Conclusion False_Positive_Check->Conclusion

Caption: Experimental workflow for this compound assays.

References

Technical Support Center: DAF-2DA and pH Considerations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of DAF-2DA for nitric oxide (NO) detection, with a specific focus on the influence of pH on fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

A1: The fluorescence of DAF-2, the hydrolyzed product of this compound, is pH-dependent. The probe is most effective and exhibits the strongest fluorescence in neutral to slightly alkaline environments (pH > 7).[1][2] In acidic conditions, the fluorescence intensity of DAF-2 can be significantly reduced, potentially leading to an underestimation of nitric oxide levels.

Q2: What is the optimal pH range for using this compound?

A2: The recommended pH for optimal performance of this compound is around 7.[1][2] Experiments should be conducted in well-buffered systems to maintain a stable physiological pH throughout the assay.

Q3: Are there alternative fluorescent probes for NO detection that are less sensitive to pH changes?

A3: Yes, DAF-FM is a commonly used alternative to DAF-2. The fluorescence of the NO adduct of DAF-FM is independent of pH above 5.5, making it a more robust choice for experiments where pH may fluctuate or in slightly acidic environments.[3] For even more acidic conditions, probes like DAR-4M are recommended.[1]

Q4: Can changes in intracellular pH affect my this compound fluorescence readings?

A4: Yes, physiological or pathological processes that alter intracellular pH can directly impact DAF-2 fluorescence, independent of NO concentration. This can be a significant source of artifact in experimental results. It is crucial to consider and control for potential changes in cellular pH during your experiments.

Q5: Besides pH, what other factors can interfere with this compound fluorescence?

A5: Several factors can interfere with this compound measurements. These include the presence of ascorbic acid and dehydroascorbic acid, which can react with DAF-2 and generate fluorescence.[4] Additionally, some phenolic compounds may quench fluorescence or fluoresce themselves, leading to inaccurate readings.[5] The probe is also photosensitive, and excessive exposure to excitation light can cause photobleaching.[6] Furthermore, DAF-2 may have a higher sensitivity for peroxynitrite than for NO alone.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal despite expected NO production. The experimental buffer or intracellular environment is too acidic.Verify the pH of your buffer and ensure it is within the optimal range for DAF-2 (around pH 7). Consider using DAF-FM for experiments in more acidic conditions (pH 6-7).[1][2] If intracellular acidification is suspected, consider co-loading with a pH-sensitive dye to monitor intracellular pH.
Inconsistent or variable fluorescence readings between replicates. Fluctuations in pH during the experiment.Use a robust buffering system (e.g., HEPES) to maintain a stable pH throughout the assay.[7] Ensure all solutions are prepared with the same buffered saline.
High background fluorescence. Autofluorescence from cells or media components. Phenol red in the media can also contribute to background.Image cells before this compound loading to assess baseline autofluorescence. Use phenol red-free media for the duration of the experiment.[3]
Fluorescence signal observed in negative controls. Spontaneous conversion of DAF-2 to its fluorescent form (DAF-2T) or reaction with interfering substances.Prepare fresh this compound working solutions for each experiment. Run controls with the vehicle (e.g., DMSO) alone and with a known NO scavenger like cPTIO to confirm the signal is NO-dependent.[7]
Signal fades quickly during imaging. Photobleaching of the DAF-2T fluorophore.Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if fixing cells for endpoint analysis. The NO adduct of DAF-FM is reported to be more photostable than that of DAF-2.[3]

Experimental Protocols

General Protocol for Intracellular NO Detection using this compound

This protocol provides a general guideline. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

    • On the day of the experiment, wash the cells twice with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) at a stable pH of 7.4.

  • This compound Loading:

    • Prepare a 5-10 µM working solution of this compound in the buffered saline. It is critical that the buffer maintains a pH of approximately 7.4.

    • Incubate the cells with the this compound working solution for 20-30 minutes at 37°C in the dark.

  • Wash and De-esterification:

    • Wash the cells twice with the buffered saline to remove excess probe.

    • Incubate the cells in fresh buffered saline for an additional 15-20 minutes to allow for the complete de-esterification of this compound to DAF-2 by intracellular esterases.

  • Experimental Treatment:

    • Add your experimental compounds (e.g., NO donors or inhibitors) to the cells in the buffered saline.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope or plate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.

    • It is crucial to maintain the pH of the imaging medium at 7.4 throughout the imaging process.

Visualizations

DAF_2DA_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF_2DA_ext This compound (Cell-Permeable) DAF_2DA_int This compound DAF_2DA_ext->DAF_2DA_int Passive Diffusion DAF_2 DAF-2 (Non-fluorescent) DAF_2DA_int->DAF_2 Hydrolysis Esterases Intracellular Esterases Esterases->DAF_2DA_int DAF_2T DAF-2T (Fluorescent) DAF_2->DAF_2T Reaction with N₂O₃ NO_O2 NO + O₂ N2O3 N₂O₃ NO_O2->N2O3 Oxidation N2O3->DAF_2

Caption: Intracellular activation of the this compound probe for nitric oxide detection.

Troubleshooting_Logic Start Low Fluorescence Signal Check_pH Is the buffer pH ~7.4? Start->Check_pH Adjust_pH Adjust buffer pH to 7.4 Check_pH->Adjust_pH No Consider_DAF_FM Consider using DAF-FM for pH < 7 Check_pH->Consider_DAF_FM No, and pH is acidic Check_NO_Production Is NO production confirmed? Check_pH->Check_NO_Production Yes Adjust_pH->Check_NO_Production Use_Positive_Control Use a known NO donor as a positive control Check_NO_Production->Use_Positive_Control No Check_Interference Are interfering substances present? Check_NO_Production->Check_Interference Yes Success Signal Restored Use_Positive_Control->Success Remove_Interferents Use phenol red-free media and control for autofluorescence Check_Interference->Remove_Interferents Yes Check_Interference->Success No Remove_Interferents->Success

Caption: Troubleshooting workflow for low this compound fluorescence signals.

References

Technical Support Center: DAF-2DA Protocol Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the DAF-2DA protocol for specific cell types.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound assay for the detection of intracellular nitric oxide (NO).

Issue 1: Low or No Fluorescence Signal

Possible Cause Troubleshooting Step Expected Outcome
Insufficient this compound Loading Optimize this compound concentration. Start with a range of 1-10 µM and perform a concentration curve to determine the optimal concentration for your specific cell type.[1][2]Increased fluorescence intensity with minimal cytotoxicity.
Increase incubation time. Typical incubation times range from 20 to 60 minutes.[2] Test different time points to find the optimal loading time.A clear and stable fluorescent signal without excessive background.
Use a loading buffer without serum or phenol red, as these can interfere with the assay.[1][3]Reduced background fluorescence and improved signal-to-noise ratio.
Low Intracellular Esterase Activity Extend the post-loading incubation period (de-esterification step) to 15-30 minutes to allow for complete conversion of this compound to DAF-2.[2]Enhanced fluorescence signal due to efficient probe activation.
Low Nitric Oxide (NO) Production Use a positive control to confirm the assay is working. A potent NO donor like SNAP or SIN-1 can be used.[1]Strong fluorescence signal in positive control samples, validating the assay setup.
Stimulate cells with a known agonist to induce NO production (e.g., bradykinin for endothelial cells).[1][4]Increased fluorescence in stimulated cells compared to unstimulated controls.
Ensure cells are healthy and not overly confluent, as this can affect their ability to produce NO.[5]Healthy cell morphology and appropriate cell density lead to reliable NO detection.
Incorrect Filter Set Use a standard FITC filter set for imaging. DAF-2T has an excitation maximum of ~495 nm and an emission maximum of ~515 nm.[2][6]Optimal detection of the fluorescent signal.

Issue 2: High Background Fluorescence

Possible Cause Troubleshooting Step Expected Outcome
Autofluorescence of Cells or Media Use phenol red-free media during the experiment.[1][3]Reduced background from the media.
Include an unstained control (cells only) to measure the intrinsic autofluorescence of the cells. Subtract this value from the stained samples.Accurate quantification of the DAF-2T signal.
Excess Extracellular this compound Wash cells thoroughly (2-3 times) with buffer after this compound loading to remove any unbound probe.[1][5]Lower background fluorescence.
This compound Auto-oxidation Protect this compound solutions and stained cells from light at all times.[7][8] Prepare fresh this compound solutions for each experiment.Minimized non-specific fluorescence from oxidized probe.

Issue 3: Signal Fading or Photobleaching

Possible Cause Troubleshooting Step Expected Outcome
Photobleaching Minimize the exposure time of the sample to the excitation light.[9]A more stable fluorescent signal over time.
Reduce the intensity of the excitation light using neutral density filters.[9]Slower rate of photobleaching.
Use an anti-fade mounting medium if imaging fixed cells.Preservation of the fluorescent signal for longer imaging periods.
Acquire images as quickly as possible after the start of the experiment.Capture of the maximal fluorescent signal before significant fading occurs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound for detecting nitric oxide?

A1: this compound is a cell-permeable probe that passively diffuses across the cell membrane.[10][11] Inside the cell, intracellular esterases cleave the diacetate groups, converting it to the less permeable DAF-2.[6] In the presence of nitric oxide (NO) and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T, which can be detected by fluorescence microscopy or fluorometry.[6][10][11]

Q2: What are the optimal loading conditions for this compound?

A2: The optimal loading concentration and incubation time are cell-type dependent. A good starting point is a concentration of 5-10 µM this compound incubated for 30-60 minutes at 37°C in the dark.[1][5] It is highly recommended to perform a concentration and time course experiment to determine the optimal conditions for your specific cells.

Q3: Are there any compounds that interfere with the this compound assay?

A3: Yes, several compounds can interfere with the assay. Phenol red and serum in the cell culture media can increase background fluorescence.[1][3] Additionally, DAF-2 can react with ascorbic acid and dehydroascorbic acid, leading to fluorescent products that can interfere with the NO-specific signal.[7][12] Some polyphenols have also been shown to inhibit the formation of the fluorescent DAF-2T.[7]

Q4: How can I be sure the signal I am detecting is specific to nitric oxide?

A4: To ensure specificity, it is crucial to include proper controls in your experiment. A negative control using an NO synthase (NOS) inhibitor, such as L-NAME, should be included to demonstrate that the signal is dependent on NOS activity.[13] A positive control with a known NO donor, like SNAP or SIN-1, will confirm that the probe can detect NO.[1]

Q5: Can this compound be used for quantitative measurements of nitric oxide?

A5: this compound is primarily a qualitative or semi-quantitative indicator of intracellular NO production. Changes in fluorescence intensity can indicate relative changes in NO levels. However, absolute quantification is challenging due to variations in probe loading, esterase activity, and potential interfering substances. For more quantitative measurements, other methods like the Griess assay may be more suitable.

Data Presentation

Table 1: Recommended this compound Loading Conditions for Different Cell Types

Cell TypeThis compound Concentration (µM)Incubation Time (min)Loading BufferReference(s)
Endothelial Cells (HUVEC)1 - 530Phenol red-free medium[1][4]
Macrophages10 - 4030Plain DMEM[1]
Neurons5 - 1030 - 60Tyrode's saline solution[1][13]
Myoblasts (Chicken Embryonic)560Tyrode's saline solution with Pluronic F127[1]

Experimental Protocols

Detailed Methodology for this compound Staining in Endothelial Cells (e.g., HUVECs)

  • Cell Seeding: Seed HUVECs onto a suitable culture vessel (e.g., 24-well plate, glass-bottom dish) and grow to 80-90% confluency.

  • Preparation of this compound Working Solution:

    • Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, dilute the this compound stock solution to a final working concentration of 5 µM in pre-warmed, phenol red-free endothelial cell culture medium.[1] Protect the working solution from light.

  • This compound Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 5 µM this compound working solution to the cells.

    • Incubate for 30 minutes at 37°C in the dark.[1][5]

  • Wash and De-esterification:

    • Aspirate the this compound loading solution.

    • Wash the cells twice with pre-warmed PBS to remove extracellular this compound.[1]

    • Add fresh, pre-warmed phenol red-free medium to the cells.

    • Incubate for an additional 15-30 minutes at 37°C in the dark to allow for complete de-esterification of the probe.[2]

  • Stimulation and Imaging:

    • If applicable, add your experimental compounds or agonists (e.g., bradykinin) to stimulate NO production.

    • Include appropriate positive (NO donor) and negative (NOS inhibitor) controls.

    • Image the cells using a fluorescence microscope with a FITC filter set (Excitation ~495 nm, Emission ~515 nm).[2][6]

Mandatory Visualization

DAF_2DA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DAF_2DA_ext This compound DAF_2DA_int This compound DAF_2DA_ext->DAF_2DA_int Passive Diffusion DAF_2 DAF-2 (Non-fluorescent) DAF_2DA_int->DAF_2 Hydrolysis Esterases Intracellular Esterases Esterases->DAF_2DA_int DAF_2T DAF-2T (Fluorescent) DAF_2->DAF_2T NO Nitric Oxide (NO) NO->DAF_2T O2 O2 O2->DAF_2T Experimental_Workflow A 1. Seed Cells B 2. Prepare this compound Working Solution A->B C 3. Load Cells with this compound (30 min, 37°C, dark) B->C D 4. Wash Cells (2x) with PBS C->D E 5. De-esterification (15-30 min, 37°C, dark) D->E F 6. Add Stimulants & Controls E->F G 7. Image Fluorescence (Ex: 495nm, Em: 515nm) F->G Troubleshooting_Logic Start Start Experiment Problem Problem Encountered? Start->Problem LowSignal Low/No Signal Problem->LowSignal Yes HighBg High Background Problem->HighBg Yes Fading Signal Fading Problem->Fading Yes Success Successful Experiment Problem->Success No OptimizeLoading Optimize Loading: - Concentration - Incubation Time LowSignal->OptimizeLoading Wash Improve Washing Steps HighBg->Wash MinimizeExposure Minimize Light Exposure Fading->MinimizeExposure CheckNO Check NO Production: - Positive Control - Cell Health OptimizeLoading->CheckNO CheckNO->Problem Media Use Phenol Red-Free Media Wash->Media Media->Problem Antifade Use Antifade Reagents MinimizeExposure->Antifade Antifade->Problem

References

Technical Support Center: DAF-2DA and Nitric Oxide Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DAF-2DA for long-term nitric oxide (NO) imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

This compound (4,5-diaminofluorescein diacetate) is a widely used fluorescent probe for detecting nitric oxide (NO).[1][2] It is a cell-permeable molecule that, once inside the cell, is hydrolyzed by intracellular esterases to 4,5-diaminofluorescein (DAF-2).[3][4][5] In the presence of NO and oxygen, DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T), which can be detected by fluorescence microscopy.[1][2][3][5]

Q2: What are the main challenges associated with using this compound in long-term imaging?

The primary challenges with this compound in long-term imaging include:

  • Cytotoxicity: Prolonged exposure to this compound and its reactive products can be toxic to cells.[6]

  • Phototoxicity: The excitation light used for fluorescence microscopy can induce the formation of reactive oxygen species (ROS), causing cellular damage, especially during repeated imaging.[7][8]

  • Lack of Specificity: DAF-2 can react with other molecules besides NO, such as dehydroascorbic acid and peroxynitrite, leading to potential artifacts.[9][10]

  • Signal Instability and Quenching: The fluorescent signal of DAF-2T can be unstable and prone to photobleaching over long imaging periods.[11]

  • Spontaneous Hydrolysis: DAF-2 diacetate can spontaneously hydrolyze in cell culture media, leading to a high background signal as the hydrolyzed, cell-impermeable DAF-2 accumulates outside the cells.[12]

Q3: How can I minimize this compound cytotoxicity in my experiments?

To minimize cytotoxicity, it is crucial to optimize the concentration and incubation time of this compound. While concentrations around 10 µM have been reported to show no clear cytotoxicity, it is recommended to use the lowest effective concentration.[6] A typical starting range is between 1-10 µM, with an incubation period of 20-60 minutes.[13] It is essential to determine the optimal conditions for your specific cell type and experimental setup empirically.

Q4: What are some alternatives to this compound for long-term NO imaging?

Several alternative fluorescent probes for NO detection are available, offering potential advantages over this compound, such as improved photostability and different spectral properties. These include:

  • DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein): Offers greater photostability and a lower detection limit for NO compared to DAF-2.[13]

  • DAR (Diaminorhodamine) Probes: Rhodamine-based probes like DAR-1 and DAR-2 exhibit better photostability than DAF-2 and are functional over a wider pH range.

  • DAX-J2™ Probes: These reagents are reported to have longer wavelengths and better stability than DAF-2, with options for multicolor imaging (Orange, Red, and IR).[12]

  • NO530: A dialkylaminobiphenyl-based probe that demonstrates good sensitivity and higher selectivity for NO compared to DAF-FM.[14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Spontaneous hydrolysis of this compound in the culture medium.[12] 2. Autofluorescence from cells or medium components.1. Prepare fresh this compound solution immediately before use. 2. Wash cells thoroughly with phenol red-free medium after loading.[15] 3. Use a culture medium with low autofluorescence. 4. Include a control group of cells not loaded with this compound to measure baseline autofluorescence.
No or Weak Fluorescent Signal 1. Insufficient NO production by the cells. 2. Low concentration or insufficient incubation time of this compound. 3. Loss of the probe from cells due to leakage.[6] 4. Inappropriate filter set for fluorescence detection.1. Use a positive control, such as an NO donor (e.g., SNAP or SIN-1), to confirm the probe is working.[15] 2. Optimize this compound concentration (starting range 1-10 µM) and incubation time (20-60 minutes).[13] 3. Ensure complete de-esterification of this compound to the cell-impermeable DAF-2 by allowing for a post-loading incubation period.[13] 4. Use a standard FITC filter set for detection (Excitation/Emission maxima ~495/515 nm).[3][13]
Rapid Signal Fading (Photobleaching) 1. High intensity or prolonged exposure to excitation light.[7] 2. Inherent photolability of the fluorescein-based DAF-2T.1. Reduce the intensity and duration of the excitation light. 2. Use a more photostable alternative probe like DAF-FM or a DAR-series probe.[13] 3. Employ imaging techniques that minimize light exposure, such as spinning disk confocal or light-sheet microscopy.
Cell Death or Abnormal Morphology 1. Cytotoxicity from this compound at high concentrations or long incubation times.[6] 2. Phototoxicity from excessive light exposure.[7][8]1. Perform a dose-response curve to determine the lowest effective concentration of this compound. 2. Minimize the incubation time to the shortest duration necessary for adequate loading. 3. Reduce light exposure by decreasing laser power, increasing camera gain, and reducing the frequency of image acquisition. 4. Include a "light-only" control (cells without the probe subjected to the same imaging protocol) to assess phototoxicity.
Inconsistent or Non-reproducible Results 1. Variability in cell health and density. 2. Inconsistent probe loading. 3. This compound reacting with other cellular components.[9][10]1. Ensure consistent cell seeding density and health. 2. Standardize the probe preparation and loading protocol meticulously. 3. Use specific inhibitors or scavengers of potential interfering molecules (e.g., for peroxynitrite) to validate the specificity of the NO signal. 4. Consider using a ratiometric probe for more quantitative and reproducible measurements.[16]

Experimental Protocols

Protocol 1: Standard this compound Staining for Nitric Oxide Detection

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

    • Immediately before use, dilute the this compound stock solution in a suitable buffer (e.g., phenol red-free cell culture medium or HBSS) to a final working concentration of 1-10 µM. A common starting concentration is 5 µM.[15][17]

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the this compound working solution to the cells and incubate for 20-60 minutes at 37°C in the dark.[13][17]

  • Washing and De-esterification:

    • Aspirate the this compound solution and wash the cells twice with warm buffer to remove excess probe.[17]

    • Add fresh, warm buffer or medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular probe.[13]

  • Imaging:

    • Mount the dish or slide on a fluorescence microscope equipped with a standard FITC filter set (Excitation ~495 nm, Emission ~515 nm).

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Cell Viability Assay to Assess this compound Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluence by the end of the experiment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium, with concentrations ranging from a low to a high level (e.g., 1 µM to 50 µM).

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate the cells with the different concentrations of this compound for the intended duration of your imaging experiment.

  • Viability Assessment:

    • After the incubation period, wash the cells with PBS.

    • Perform a standard cell viability assay, such as MTT, MTS, or a live/dead staining assay (e.g., Calcein-AM/Propidium Iodide), according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the results (e.g., absorbance for MTT/MTS, or cell counts for live/dead staining).

    • Plot cell viability as a percentage of the untreated control against the this compound concentration to determine the cytotoxic threshold.

Quantitative Data Summary

Table 1: Comparison of Fluorescent Probes for Nitric Oxide Detection

ProbeExcitation (nm)Emission (nm)Quantum Yield (of NO adduct)Key AdvantagesKey Disadvantages
DAF-2 ~495~515~0.92Widely used, good brightness in water.Limited photostability, pH sensitivity below ~6.
DAF-FM ~495~515~0.81[13]More photostable and sensitive than DAF-2, less pH sensitive.[13]Still a fluorescein-based dye, prone to some photobleaching.
DAR-1 / DAR-2 ~560~575Lower than DAF-2Much better photostability than DAF-2, useful in a wider pH range (down to 4).Lower quantum efficiency.
DAX-J2™ Orange ~540~570Not specifiedLonger wavelength, better stability than DAF-2.[12]Proprietary probe, less literature available.
DAX-J2™ Red Not specifiedRed fluorescentNot specifiedLonger wavelength, cell-permeable.[12]Proprietary probe, less literature available.

Visualizations

DAF2DA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Cell-Permeable) DAF-2 DAF-2 (Non-fluorescent, Cell-Impermeable) This compound->DAF-2 Hydrolysis DAF-2T DAF-2T (Highly Fluorescent) DAF-2->DAF-2T Reaction Esterases Intracellular Esterases Esterases->DAF-2 NO_O2 Nitric Oxide (NO) + O2 NO_O2->DAF-2T

Caption: Mechanism of this compound for intracellular nitric oxide detection.

Troubleshooting_Workflow cluster_experiment Experimental Observation cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution Start Problem Encountered (e.g., High Background, Low Signal, Cell Death) Check_Probe Check Probe: - Freshly prepared? - Correct concentration? Start->Check_Probe Optimize_Loading Optimize Loading: - Adjust concentration? - Adjust incubation time? Start->Optimize_Loading Check_Imaging Check Imaging Parameters: - Light intensity too high? - Correct filter set? Start->Check_Imaging Assess_Viability Assess Cell Viability: - Perform cytotoxicity assay? Start->Assess_Viability Validate_Specificity Validate Signal Specificity: - Use NO donor/scavenger? - Consider interfering molecules? Check_Probe->Validate_Specificity Optimize_Loading->Validate_Specificity Check_Imaging->Validate_Specificity Assess_Viability->Validate_Specificity Consider_Alternatives Consider Alternative Probes: - DAF-FM, DAR, DAX-J2? Validate_Specificity->Consider_Alternatives If issue persists Resolved Issue Resolved Validate_Specificity->Resolved If issue resolved Consider_Alternatives->Resolved

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection: DAF-2DA in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4,5-diaminofluorescein diacetate (DAF-2DA) and its common alternatives for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. The selection of an appropriate fluorescent probe is paramount for obtaining accurate and reliable data. This document offers an objective analysis of probe specificity, supported by experimental data and detailed protocols, to aid in making informed decisions for your research needs.

Specificity of this compound for Nitric Oxide versus Other Reactive Oxygen Species (ROS)

This compound is a widely used cell-permeable probe for detecting intracellular nitric oxide. Upon entering the cell, it is deacetylated by intracellular esterases to 4,5-diaminofluorescein (DAF-2). DAF-2 is essentially non-fluorescent until it reacts with an oxidation product of nitric oxide, dinitrogen trioxide (N₂O₃), which is formed in the presence of oxygen, to yield the highly fluorescent triazolofluorescein (DAF-2T). However, the specificity of DAF-2 for nitric oxide is a subject of considerable debate in the scientific community. Experimental evidence indicates that DAF-2 can also react with other reactive oxygen and nitrogen species (ROS/RNS), potentially leading to an overestimation of NO levels.

A significant interferent is peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of nitric oxide and superoxide. Studies have shown that the fluorescence of DAF-2 is enhanced in the presence of peroxynitrite, suggesting that DAF-2 may be a more sensitive indicator of peroxynitrite than of nitric oxide itself in certain biological contexts.[1] Furthermore, DAF-2 has been reported to react with dehydroascorbic acid (DHA), another molecule present in biological systems, to produce a fluorescent product with a similar emission spectrum to DAF-2T.[2]

In contrast, DAF-2 and its alternatives, DAF-FM and DAR-4M, have been shown to have minimal to no direct reactivity with other ROS such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[3][4] However, the presence of these ROS can indirectly influence the fluorescence of DAF-based probes by affecting the local redox environment and the formation of interfering species like peroxynitrite.

Comparison of Key Performance Characteristics

To address the limitations of this compound, several alternative fluorescent probes have been developed. The most common alternatives include 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) and diaminorhodamine-4M (DAR-4M). The following table summarizes the key performance metrics of DAF-2, DAF-FM, and DAR-4M.

FeatureDAF-2DAF-FMDAR-4M
NO Detection Limit ~5 nM~3 nMComparable to DAF-FM
Specificity for NO Reacts with NO oxidation products.[5] Can also react with peroxynitrite and dehydroascorbic acid.[1][2]Reacts with NO oxidation products. Susceptible to interference from other oxidizing species.Primarily reacts with reactive nitrogen species (RNS), not exclusively NO.[3][4]
Cell Permeability The diacetate form (this compound) is cell-permeable.The diacetate form (DAF-FM DA) is cell-permeable.The acetoxymethyl ester form (DAR-4M AM) is cell-permeable.
pH Dependence Fluorescence is pH-sensitive.Fluorescence is less pH-sensitive than DAF-2 (stable above pH 5.5).[6]Fluorescence is stable over a wider pH range (4-12).[7]
Photostability Less photostable.More photostable than DAF-2.[6]Generally more photostable than fluorescein-based probes.
Fluorescence Quantum Yield LowerHigher than DAF-2 (product is ~1.5 times more fluorescent).[7]Higher fluorescence yield to NO donors than DAF-FM.[3][4]
Excitation/Emission Maxima ~495 nm / ~515 nm~495 nm / ~515 nm~560 nm / ~575 nm

Signaling Pathway and Detection Mechanism

The detection of nitric oxide by DAF and DAR probes is an indirect process that relies on the presence of oxygen to form the reactive nitrosating species, N₂O₃. This is a critical consideration for interpreting results, as the fluorescence signal is dependent not only on the concentration of NO but also on the local oxygen tension and the presence of other molecules that can react with NO.

DAF-2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DAF-2DA_ext This compound DAF-2DA_int This compound DAF-2DA_ext->DAF-2DA_int Cellular uptake DAF-2 DAF-2 (non-fluorescent) DAF-2DA_int->DAF-2 Deacetylation Esterases Intracellular Esterases Esterases->DAF-2DA_int DAF-2T DAF-2T (highly fluorescent) DAF-2->DAF-2T Reaction NO Nitric Oxide (NO) N2O3 N2O3 NO->N2O3 O2 Oxygen (O2) O2->N2O3 N2O3->DAF-2T Experimental_Workflow Start Start Probe_Prep Prepare Probe Working Solutions (DAF-2, DAF-FM, DAR-4M) Start->Probe_Prep Analyte_Prep Prepare Analyte Dilutions (NO, ONOO-, O2-, H2O2) Start->Analyte_Prep Mixing Mix Probes and Analytes in 96-well plate Probe_Prep->Mixing Analyte_Prep->Mixing Incubation Incubate at 37°C for 30 min Mixing->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Data Analysis (Background subtraction, Dose-response curves) Measurement->Analysis End End Analysis->End Probe_Selection_Logic Start Start: Need to measure NO? High_ROS High ROS environment? Start->High_ROS Low_pH Acidic environment (pH < 6) or high autofluorescence? High_ROS->Low_pH No Consider_Alternatives Consider alternative methods (e.g., Griess assay, EPR) High_ROS->Consider_Alternatives Yes High_Sensitivity High sensitivity and photostability required? Low_pH->High_Sensitivity No Use_DAR Use DAR-4M AM Low_pH->Use_DAR Yes Use_DAF_FM Use DAF-FM DA High_Sensitivity->Use_DAF_FM Yes Use_DAF_2 Consider this compound (with caution and controls) High_Sensitivity->Use_DAF_2 No

References

A Comparative Guide to Nitric Oxide Measurement: DAF-2DA vs. Griess Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted role of nitric oxide (NO), its accurate measurement is paramount. Two of the most widely employed methods for NO detection are the fluorescent DAF-2DA assay and the colorimetric Griess assay. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

At a Glance: this compound vs. Griess Assay

FeatureThis compound AssayGriess Assay
Principle Direct detection of NO (via its oxidation products) in living cells using a fluorescent probe.Indirect detection of NO by measuring its stable breakdown product, nitrite (NO₂⁻).
Detection Method FluorometrySpectrophotometry (Colorimetric)
Sample Type Live cells and tissues.Cell culture supernatants, plasma, serum, urine, tissue homogenates.
Detection Limit ~5 nM (for DAF-2 in buffer), but can be lower in cellular environments due to interfering substances.[1]0.5 - 2.5 µM.[2][3]
Specificity Can react with other reactive nitrogen species (e.g., peroxynitrite) and is susceptible to interference from ascorbic acid and dehydroascorbic acid.[4][5]Prone to interference from various substances including ascorbate, reduced thiols, phosphate, NADPH, and proteins.[2][6]
Temporal Resolution Real-time measurement in living cells.Endpoint measurement of accumulated nitrite.
Spatial Resolution High; allows for visualization of NO production within cells and tissues.Low; provides a bulk measurement from a sample.
Ease of Use Requires cell loading and fluorescence microscopy/plate reader.Simple, straightforward protocol.

Reaction Principles and Experimental Workflows

This compound Assay

The this compound assay relies on the cell-permeable molecule 4,5-diaminofluorescein diacetate (this compound). Once inside the cell, intracellular esterases cleave the diacetate groups, yielding the cell-impermeable 4,5-diaminofluorescein (DAF-2).[1][7] In the presence of nitric oxide and oxygen, DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T), which can be detected by fluorescence microscopy or a fluorescence plate reader.[1][7][8]

DAF_2DA_Workflow cluster_cell Intracellular Space DAF_2DA This compound (Cell-Permeable) Esterases Intracellular Esterases DAF_2DA->Esterases Hydrolysis DAF_2 DAF-2 (Cell-Impermeable) Esterases->DAF_2 NO Nitric Oxide (NO) + O₂ DAF_2->NO Reaction DAF_2T DAF-2T (Fluorescent) NO->DAF_2T Extracellular->DAF_2DA Enters Cell

This compound Assay Workflow
Griess Assay

The Griess assay is an indirect method that quantifies nitric oxide by measuring one of its stable and non-volatile breakdown products, nitrite (NO₂⁻).[9][10] The assay is based on a two-step diazotization reaction first described by Peter Griess in 1858.[11][12] In an acidic medium, sulfanilamide converts nitrite into a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that can be measured spectrophotometrically at approximately 540-550 nm.[11][13][14]

Griess_Assay_Workflow cluster_reaction Griess Reaction Nitrite Nitrite (NO₂⁻) Sulfanilamide Sulfanilamide (Acidic Solution) Nitrite->Sulfanilamide Step 1: Diazotization Diazonium_Salt Diazonium Salt Sulfanilamide->Diazonium_Salt NED N-(1-naphthyl)ethylenediamine (NED) Diazonium_Salt->NED Step 2: Coupling Azo_Dye Colored Azo Compound NED->Azo_Dye

Griess Assay Reaction Mechanism

Detailed Experimental Protocols

This compound Assay for Intracellular NO Measurement

Materials:

  • This compound (5 mM stock in DMSO)

  • Phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured in appropriate vessels (e.g., 96-well black plates, glass-bottom dishes)

  • Fluorescence microscope or plate reader with excitation/emission wavelengths of ~495 nm and ~515 nm, respectively.[1]

Protocol:

  • Cell Seeding: Seed cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

  • Reagent Preparation: Prepare a working solution of this compound in phenol red-free medium to a final concentration of 5-10 µM.[1]

  • Cell Loading: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[15]

  • Washing: After incubation, wash the cells twice with PBS to remove excess this compound.[15]

  • Treatment: Add your experimental compounds (e.g., NO donors as a positive control, inhibitors) to the cells in phenol red-free medium.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader at Ex/Em = 495/515 nm.[1]

Griess Assay for Nitrite Measurement in Cell Supernatants

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium nitrite standard solution (for standard curve)

  • Cell culture supernatants

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 540-550 nm.[14]

Protocol:

  • Sample Collection: Collect cell culture supernatants from your experimental conditions.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same medium as your samples (e.g., 0-100 µM).

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of the sulfanilamide and NED solutions immediately before use.[13]

  • Assay Procedure:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 50 µL of the freshly prepared Griess reagent to each well.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[13][16]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[14]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in your samples.

Considerations for Assay Selection

  • This compound is the method of choice for visualizing NO production in real-time within living cells, offering excellent spatial resolution. However, researchers must be cautious of potential artifacts from interfering substances and its reactivity with other nitrogen species.[4][17]

  • The Griess assay is a robust, simple, and cost-effective method for quantifying total nitrite accumulation in bulk samples. Its primary limitation is the lack of real-time and spatial information, as well as its susceptibility to a wide range of interferences present in complex biological samples.[2][6][18] To measure total NO production (nitrite and nitrate), samples must first be treated with nitrate reductase.[13][14]

References

A Researcher's Guide to Positive and Negative Controls in DAF-2DA-Based Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular research, the accurate detection of nitric oxide (NO) is paramount to understanding its diverse physiological and pathological roles. 4,5-Diaminofluorescein diacetate (DAF-2DA) has emerged as a widely utilized fluorescent probe for the intracellular detection of NO. To ensure the reliability and validity of experimental findings, the inclusion of appropriate positive and negative controls is not just recommended but essential. This guide provides a comprehensive comparison of commonly used controls for this compound experiments, complete with experimental data, detailed protocols, and visual aids to facilitate robust experimental design and interpretation.

Understanding this compound: Mechanism of Action

This compound is a cell-permeable compound that, once inside the cell, is hydrolyzed by intracellular esterases to 4,5-diaminofluorescein (DAF-2). In the presence of nitric oxide and oxygen, the non-fluorescent DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T), which emits a green fluorescence signal upon excitation at approximately 495 nm. This fluorescence intensity is proportional to the concentration of NO, allowing for its quantification.

The Critical Role of Controls

The use of positive and negative controls is fundamental to validate the specificity of the this compound assay for nitric oxide. Positive controls confirm that the dye is responsive to NO in the experimental system, while negative controls ensure that the observed fluorescence is not due to artifacts or non-specific reactions.

Comparison of Positive and Negative Controls

Here, we compare various compounds commonly employed as positive and negative controls in this compound experiments. The selection of a specific control may depend on the cell type, experimental conditions, and the specific scientific question being addressed.

Quantitative Data Summary

The following table summarizes the expected outcomes when using different positive and negative controls in a this compound assay, based on published literature. The relative fluorescence intensity is a qualitative representation of the expected change compared to an unstimulated or untreated control.

Control Type Compound Mechanism of Action Typical Concentration Expected Outcome (Relative Fluorescence)
Positive S-Nitroso-N-acetyl-DL-penicillamine (SNAP)Spontaneous NO donor10-100 µM+++
Sodium nitroprusside (SNP)Spontaneous NO donor10-100 µM+++
Diethylamine NONOate (DEA/NO)Spontaneous NO donor1-10 µM+++
Acetylcholine (ACh)Stimulates endogenous NO production via eNOS1-10 µM++
BradykininStimulates endogenous NO production via eNOS1-10 µM++
Negative Nω-Nitro-L-arginine methyl ester (L-NAME)Competitive inhibitor of nitric oxide synthase (NOS)100 µM - 1 mM- (Inhibits stimulated NO production)
Nω-Nitro-L-arginine (L-NNA)Competitive inhibitor of nitric oxide synthase (NOS)10-100 µM- (Inhibits stimulated NO production)
2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO)Nitric oxide scavenger100-500 µM- (Scavenges NO, reducing fluorescence)
Untreated CellsBasal level of NO productionN/A+/- (Baseline fluorescence)
Cells known not to express eNOS (e.g., HeLa)Lack of the primary NO-producing enzyme in certain contextsN/A- (Minimal fluorescence upon stimulation)

Note: The effectiveness of these controls can vary between cell types and experimental conditions. Concentration ranges are indicative and should be optimized for each specific experimental setup.

Experimental Protocols

Below are detailed methodologies for conducting a this compound experiment with the inclusion of positive and negative controls.

General this compound Staining Protocol
  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and culture until they reach the desired confluency.

  • This compound Loading:

    • Prepare a stock solution of this compound (e.g., 5 mM in DMSO).

    • Dilute the stock solution in a serum-free medium or a suitable buffer (e.g., PBS with Ca2+/Mg2+) to a final working concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Aspirate the this compound solution and wash the cells twice with the loading buffer to remove excess probe.

  • Treatment and Control Incubation:

    • Add fresh medium or buffer to the cells.

    • For negative controls using inhibitors (e.g., L-NAME), pre-incubate the cells with the inhibitor for 30-60 minutes before adding the stimulus.

    • Add the respective positive controls (e.g., SNAP, acetylcholine) or negative controls (e.g., L-NAME + stimulus, cPTIO) to the designated wells.

    • Incubate for the desired period (e.g., 15-60 minutes) at 37°C in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

    • Use an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

Example Protocol: Acetylcholine Stimulation with L-NAME Inhibition
  • Follow the "General this compound Staining Protocol" for cell plating and this compound loading.

  • After washing, add fresh medium to all wells.

  • To the "Negative Control" wells, add L-NAME to a final concentration of 1 mM and incubate for 30 minutes at 37°C.

  • To the "Positive Control" and "Negative Control" wells, add acetylcholine to a final concentration of 10 µM. To the "Untreated Control" wells, add the vehicle.

  • Incubate for 30 minutes at 37°C.

  • Measure fluorescence intensity. Expect to see a significant increase in fluorescence in the acetylcholine-treated wells compared to the untreated control, and this increase should be markedly reduced in the wells pre-treated with L-NAME.

Visualizing the Pathways and Workflow

To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated using Graphviz.

G cluster_loading This compound Loading cluster_measurement Measurement Start Plate Cells Load Load with this compound Start->Load Wash Wash to remove excess probe Load->Wash Untreated Untreated Control (Basal NO) Positive Positive Control (e.g., SNAP, ACh) Negative Negative Control (e.g., L-NAME + ACh) Measure Measure Fluorescence (Ex: 495nm, Em: 515nm) Untreated->Measure Positive->Measure Negative->Measure Analyze Analyze Data Measure->Analyze

This compound Experimental Workflow

G cluster_pathway eNOS Activation Pathway cluster_inhibition Negative Control Intervention ACh Acetylcholine GPCR Muscarinic Receptor (GPCR) ACh->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor CaM Calmodulin (CaM) ER->CaM releases Ca2+ which binds to eNOS_inactive eNOS (inactive) CaM->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arg L-Arginine eNOS_active->L_Arg catalyzes conversion of NO Nitric Oxide (NO) L_Arg->NO LNAME L-NAME LNAME->eNOS_active inhibits

Navigating the Pitfalls of Nitric Oxide Quantification: A Comparative Guide to DAF-2DA and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO), a multifaceted signaling molecule, is paramount. The fluorescent probe 4,5-diaminofluorescein diacetate (DAF-2DA) has been widely adopted for intracellular NO detection due to its simplicity. However, a growing body of evidence highlights significant limitations that can compromise the validity of quantitative findings. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design.

Nitric oxide's fleeting nature and low physiological concentrations present a formidable challenge for its direct and precise measurement. This compound, a cell-permeable probe, has gained popularity for its ability to visualize NO production within cells. The underlying principle involves the intracellular hydrolysis of this compound by esterases to 4,5-diaminofluorescein (DAF-2), which, in the presence of oxygen, reacts with an oxidation product of NO, dinitrogen trioxide (N₂O₃), to yield the highly fluorescent triazolofluorescein (DAF-2T).

However, the reliance on this compound for quantitative analysis is fraught with complexities that can lead to misinterpretation of data. This guide delves into these limitations and presents a comparative analysis with more robust analytical techniques.

The Limitations of this compound: A Critical Overview

The utility of this compound for quantitative NO analysis is hampered by several key factors:

  • Lack of Specificity: DAF-2 is not exclusively reactive towards N₂O₃. It can be oxidized by other reactive species, such as peroxynitrite (ONOO⁻) and potentially other cellular components, leading to an overestimation of NO levels.[1][2] Studies have shown that changes in DAF fluorescence do not always correlate with actual NO production and may reflect the generation of other DAF-reactive compounds.[3][4][5]

  • Insensitivity to Low NO Concentrations: this compound is insufficiently sensitive to detect low physiological concentrations of NO (≤1 nM).[3][4][5] More sensitive techniques like chemiluminescence can precisely quantify NO at these basal levels, where this compound would show no discernible fluorescence.

  • Interference from Biological Molecules: The fluorescence signal from DAF-2T can be influenced by various molecules within the cellular milieu. For instance, polyphenols, often studied for their effects on NO production, can act as free radical scavengers and inhibit the formation of DAF-2T, leading to an underestimation of NO.[6][7] Furthermore, some compounds possess intrinsic fluorescence that can interfere with the DAF-2T signal.[8]

  • Indirect Detection Mechanism: DAF-2 does not directly react with NO but with its oxidized form, N₂O₃. The formation of N₂O₃ is dependent on the presence of both NO and molecular oxygen, making the this compound assay an indirect measure of NO that is influenced by the local redox environment.[7][9]

  • Spontaneous Conversion and Photostability Issues: DAF-2 can spontaneously convert to its fluorescent form, DAF-2T, under certain storage and experimental conditions, resulting in high background fluorescence.[6][7] Additionally, DAF-2 is known to be photosensitive, which can lead to photo-bleaching and the generation of artifacts during fluorescence microscopy.[2]

Comparative Analysis of Quantitative Nitric Oxide Detection Methods

Given the limitations of this compound, it is crucial to consider alternative methods for robust quantitative NO analysis. The following table provides a comparative overview of key performance characteristics of this compound and other widely used techniques.

FeatureThis compoundChemiluminescenceGriess AssayLC-MS with Spin Trap (e.g., carboxy-PTIO)
Principle Fluorometric detection of N₂O₃Gas-phase reaction of NO with ozoneColorimetric detection of nitrite (NO₂⁻)Mass spectrometric detection of a stable NO-adduct
Limit of Detection ~5 nM[10][11][12]Picomolar (pM) range[13]~0.5 µM[14]~5 nM[15]
Specificity Low (reacts with other ROS/RNS)[1][2]High (specific for NO in gas phase)Moderate (interference from other compounds)[14]High (mass-selective detection)
Quantitative Accuracy Low (prone to interference and artifacts)HighModerate (dependent on complete conversion of NO to NO₂⁻)High
Sample Type Live cellsGas, aqueous samplesAqueous samples (e.g., cell culture media, plasma)Aqueous samples, tissue homogenates
Throughput HighLow to mediumHighMedium
Advantages In situ visualization of NO productionGold standard for sensitivity and specificitySimple, inexpensive, high throughputHigh specificity and sensitivity
Disadvantages Lack of specificity, indirect detection, interferenceMeasures only gaseous NO, specialized equipmentLow sensitivity, interference from sample matrixRequires specialized equipment and expertise

Signaling Pathways and Experimental Workflows

To aid in the conceptual understanding of these methods, the following diagrams illustrate the detection mechanism of this compound and a logical workflow for selecting an appropriate NO quantification method.

DAF2DA_Pathway cluster_cell Intracellular Space DAF2DA This compound (Cell Permeable) DAF2 DAF-2 DAF2DA->DAF2 Esterases DAF2T DAF-2T (Fluorescent) DAF2->DAF2T Reaction NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 O2 Oxygen (O2) O2->N2O3

This compound mechanism of action for NO detection.

NO_Detection_Workflow start Start: Need to Quantify NO q1 Qualitative or Quantitative? start->q1 qualitative Qualitative/Imaging q1->qualitative Qualitative quantitative Quantitative Measurement q1->quantitative Quantitative daf2da This compound (with caution and controls) qualitative->daf2da q2 Expected NO Concentration? quantitative->q2 low_conc Low (pM - low nM) q2->low_conc Low high_conc High (µM) q2->high_conc High chemiluminescence Chemiluminescence low_conc->chemiluminescence lcms LC-MS low_conc->lcms q3 Sample Type? high_conc->q3 griess Griess Assay gas Gas q3->gas Gas liquid Liquid/Tissue q3->liquid Liquid gas->chemiluminescence liquid->lcms liquid->griess

Decision workflow for selecting an NO detection method.

Experimental Protocols

For reproducible and accurate results, detailed experimental protocols are essential. The following provides an overview of the methodologies for the discussed NO detection techniques.

Protocol 1: Intracellular NO Detection with this compound

Materials:

  • This compound stock solution (5 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to the desired confluency in a suitable format (e.g., chamber slides, 96-well plates).

  • Remove the culture medium and wash the cells once with PBS.

  • Prepare a working solution of this compound by diluting the stock solution in serum-free medium or buffer to a final concentration of 5-10 µM.

  • Incubate the cells with the this compound working solution for 20-30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh medium or buffer to the cells.

  • Apply the experimental treatment to stimulate NO production.

  • Measure the fluorescence intensity using a fluorescence microscope (Excitation/Emission: ~495 nm/~515 nm) or a fluorescence plate reader at desired time points.

  • Crucial Controls: Include a negative control (unstimulated cells), a positive control (cells treated with a known NO donor, e.g., SNAP or GSNO), and a scavenger control (cells pre-treated with an NO scavenger, e.g., cPTIO, before stimulation) to validate the specificity of the signal.

Protocol 2: NO Quantification by Chemiluminescence

Materials:

  • Nitric oxide analyzer (chemiluminescence detector)

  • Calibration gas (known concentration of NO in nitrogen)

  • Zero air or nitrogen (NO-free)

  • Sample collection system (e.g., purge vessel for liquid samples, gas sampling bags)

Procedure:

  • Calibrate the nitric oxide analyzer using the calibration gas and zero air according to the manufacturer's instructions.

  • For liquid samples (e.g., cell culture supernatant), place the sample in a purge vessel.

  • Purge the sample with an inert gas (e.g., nitrogen) to drive the dissolved NO into the gas phase.

  • Introduce the gas stream containing the sample-derived NO into the chemiluminescence detector.

  • The detector measures the light produced from the reaction of NO with ozone.

  • Record the signal and quantify the NO concentration based on the calibration curve.

  • For direct gas-phase measurements (e.g., exhaled air), introduce the sample gas directly into the analyzer.

Protocol 3: Nitrite/Nitrate Quantification by Griess Assay

Materials:

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)

  • Nitrate reductase (for samples containing nitrate)

  • NADPH (cofactor for nitrate reductase)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Collect cell culture supernatants or other biological fluids. Deproteinize samples if necessary (e.g., by ultrafiltration or precipitation).

  • If measuring total NOx (nitrite + nitrate), incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

  • Add the Griess Reagent to the standards and samples in a 96-well plate.

  • Incubate for 15-30 minutes at room temperature in the dark to allow for color development.

  • Measure the absorbance at ~540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples based on the standard curve.

Protocol 4: NO Quantification by LC-MS with a Spin Trap

Materials:

  • Carboxy-PTIO (or another suitable spin trap)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Mobile phases and analytical column appropriate for the separation of the NO-adduct

Procedure:

  • Collect the biological sample (e.g., tissue homogenate, cell lysate).

  • Immediately react the sample with a known concentration of carboxy-PTIO. Carboxy-PTIO reacts with NO to form the stable product carboxy-PTI.[15]

  • Prepare the sample for LC-MS analysis (e.g., protein precipitation, solid-phase extraction).

  • Inject the prepared sample into the LC-MS/MS system.

  • Separate the carboxy-PTI from other sample components using liquid chromatography.

  • Detect and quantify the carboxy-PTI using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantify the amount of NO in the original sample based on the measured concentration of carboxy-PTI and a standard curve.

References

A Researcher's Guide to Nitric Oxide Probes: DAF-2DA and its Cross-Reactivity with Peroxynitrite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. 4,5-diaminofluorescein diacetate (DAF-2DA) is a widely utilized fluorescent probe for this purpose. However, its specificity has been a subject of investigation, particularly concerning its cross-reactivity with peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of NO with superoxide. This guide provides an objective comparison of this compound with alternative probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

Understanding this compound's Mechanism and its Pitfalls

This compound is a cell-permeable molecule that, once inside the cell, is deacetylated by intracellular esterases to form 4,5-diaminofluorescein (DAF-2)[1][2]. DAF-2 is essentially non-fluorescent until it reacts with an oxidation product of nitric oxide, dinitrogen trioxide (N₂O₃), which forms in the presence of oxygen[1][3]. This reaction yields the highly fluorescent triazolofluorescein (DAF-2T), which can be detected by fluorescence microscopy or fluorometry[4].

A significant limitation of this compound is its lack of specificity for nitric oxide. Studies have shown that DAF-2 is also sensitive to peroxynitrite[5]. The fluorescence of DAF-2 can be enhanced in the presence of superoxide (O₂⁻), implying a higher sensitivity for peroxynitrite, which is formed from the reaction of NO and O₂⁻[5]. This cross-reactivity means that this compound may not exclusively measure NO but rather a combination of reactive nitrogen species (RNS), potentially leading to an overestimation of NO levels.

dot

cluster_cell Intracellular Space cluster_reactions Chemical Reactions DAF2DA This compound (Cell-Permeable) Esterases Esterases DAF2DA->Esterases Hydrolysis DAF2 DAF-2 (Non-fluorescent) Esterases->DAF2 DAF2T DAF-2T (Highly Fluorescent) DAF2->DAF2T Reaction NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 + O₂ ONOO Peroxynitrite (ONOO⁻) NO->ONOO + O₂⁻ O2 Oxygen (O₂) N2O3->DAF2T ONOO->DAF2T Cross-reactivity Superoxide Superoxide (O₂⁻) Superoxide->ONOO

This compound reaction pathway and peroxynitrite interference.

Comparative Analysis of Nitric Oxide Probes

Several alternative fluorescent probes have been developed to address the limitations of this compound. The following table summarizes the key performance characteristics of this compound and its common alternatives.

FeatureThis compoundDAF-FMDAR-4MDCFNO530/NO550
Specificity for NO Low (cross-reacts with peroxynitrite)[5]ModerateLow (measures total RNS)[6]Low (sensitive to NO and peroxynitrite)[5]High (does not react with other ROS/RNS)[7]
Sensitivity GoodHigher than this compound (3 nM)[6]GoodGoodHigh (NO530 LDL: 2 nM)
pH Dependence Fluorescence decreases below pH 6Yes[6]Less pH sensitive (useful down to pH 4)[8]Not specifiedNot pH sensitive[7]
Photostability Limited[8]More photostable than this compoundMore photostable than this compoundNot specifiedGood
Key Advantage Widely used and characterizedHigher sensitivity than this compoundBroader pH range and photostabilityGood for general oxidative stressHigh specificity for NO
Key Disadvantage Cross-reactivity with peroxynitritepH sensitivityMeasures total RNS, not just NOLack of specificity for NOLimited aqueous solubility (NO550)[7]

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. Below are generalized protocols for intracellular NO detection using this compound and DAF-FM diacetate.

Protocol 1: Intracellular NO Detection with this compound

  • Cell Preparation: Plate cells on a suitable culture dish or coverslip and grow to the desired confluency.

  • Loading with this compound:

    • Prepare a stock solution of this compound (e.g., 5 mM in DMSO).

    • Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 2-10 µM.

    • Remove the culture medium from the cells and wash once with the buffer.

    • Incubate the cells with the this compound loading solution for 20-60 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells twice with the buffer to remove any extracellular probe.

  • Stimulation and Imaging:

    • Add fresh buffer to the cells.

    • Induce NO production by treating the cells with the desired stimulus.

    • Immediately begin imaging using a fluorescence microscope with standard FITC filter sets (Excitation: ~495 nm, Emission: ~515 nm).

    • Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

Protocol 2: Intracellular NO Detection with DAF-FM Diacetate

The protocol for DAF-FM diacetate is similar to that of this compound, with minor modifications.

  • Cell Preparation: As described for this compound.

  • Loading with DAF-FM Diacetate:

    • Prepare a stock solution of DAF-FM diacetate (e.g., 5 mM in DMSO).

    • Dilute the stock solution in a physiological buffer to a final working concentration of 1-5 µM.

    • Incubate the cells with the DAF-FM diacetate loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: As described for this compound.

  • Stimulation and Imaging:

    • Add fresh buffer to the cells.

    • Apply the stimulus to induce NO production.

    • Image the cells using a fluorescence microscope with appropriate filter sets (Excitation: ~495 nm, Emission: ~515 nm).

Decision-Making Workflow for Probe Selection

Choosing the right probe is critical for the validity of your experimental findings. The following workflow can guide your selection process.

dot

Start Start: Need to measure NO Question1 Is specificity for NO critical? Start->Question1 Question2 Is the experimental system prone to pH fluctuations? Question1->Question2 No Probe_NO530 Use highly specific probes (e.g., NO530) Question1->Probe_NO530 Yes Question3 Is high sensitivity required? Question2->Question3 No Probe_DAR Consider DAR probes (less pH sensitive) Question2->Probe_DAR Yes Probe_DAFFM Use DAF-FM (higher sensitivity) Question3->Probe_DAFFM Yes Probe_DAF2DA Use this compound (be aware of limitations) Question3->Probe_DAF2DA No End End Probe_NO530->End Probe_DAR->End Probe_DAFFM->End Probe_DAF2DA->End

Workflow for selecting an appropriate NO probe.

References

The Indispensable Role of Nitric Oxide Scavengers in Validating DAF-2DA Signal Specificity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and drug development, the accurate detection of nitric oxide (NO), a critical signaling molecule, is paramount. 4,5-diaminofluorescein diacetate (DAF-2DA) has emerged as a widely utilized fluorescent probe for this purpose. However, the specificity of this compound for NO has been a subject of scientific scrutiny, necessitating rigorous validation methods. This guide provides a comprehensive comparison of experimental approaches, underscoring the essential use of nitric oxide scavengers to confirm the specificity of the this compound signal.

Confirming NO-Specificity: A Comparative Data Summary

The use of NO scavengers, such as carboxy-PTIO (cPTIO), is a cornerstone of validating this compound fluorescence as a true indicator of NO presence. Experimental data consistently demonstrates that the application of NO scavengers leads to a significant reduction in this compound-derived fluorescence, thereby confirming the signal's dependence on NO. Below is a summary of findings from key studies.

Experimental SystemNO SourceNO ScavengerEffect on this compound FluorescenceReference
Tobacco Cell SuspensionsCryptogein (elicitor)500 µM cPTIOFluorescence prevented[1][2]
Tobacco Cell SuspensionsMitochondrial Electron Transport Inhibitors500 µM cPTIOFluorescence prevented[1][2]
Tobacco Cell SupernatantCryptogein-treated cells500 µM cPTIOFluorescence increase largely prevented when cPTIO was present during pre-incubation[1]
In vitro (SNP solution)Sodium Nitroprusside (SNP)500 µM cPTIOFluorescence scavenged by 85%[1]
Plant RootsStress-inducedcPTIOBasal NO fluorescence observed, indicating reduction from intense fluorescence under stress[3]

It is crucial to note that while NO scavengers effectively reduce the NO-dependent signal, this compound can also react with other molecules and be influenced by various cellular conditions, leading to potential artifacts.[1][4][5][6] Therefore, the inclusion of NO scavenger controls is not merely recommended but essential for the accurate interpretation of this compound-based experimental results.

The this compound Signaling Pathway and the Action of NO Scavengers

The mechanism of NO detection by this compound involves a multi-step process within the cell. The cell-permeable this compound is deacetylated by intracellular esterases to form 4,5-diaminofluorescein (DAF-2). In the presence of nitric oxide and oxygen, DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T).[3][7][8][9][10] NO scavengers, like cPTIO, directly interact with NO, preventing its reaction with DAF-2 and thus attenuating the fluorescent signal.

DAF2DA_Pathway DAF2DA This compound (Cell-Permeable, Non-fluorescent) DAF2 DAF-2 (Non-fluorescent) DAF2DA->DAF2 Deacetylation DAF2T DAF-2T (Highly Fluorescent) DAF2->DAF2T Reaction NO Nitric Oxide (NO) NO->DAF2T ScavengedNO Scavenged NO NO->ScavengedNO O2 Oxygen (O2) O2->DAF2T Esterases Intracellular Esterases Esterases->DAF2 Scavenger NO Scavenger (e.g., cPTIO) Scavenger->ScavengedNO Inhibition

Caption: this compound signaling pathway for nitric oxide detection.

Experimental Workflow for Validating this compound Specificity

A robust experimental design is critical for obtaining reliable data. The following workflow illustrates the key steps for using NO scavengers to confirm the specificity of the this compound signal.

Experimental_Workflow cluster_prep Cell Preparation cluster_loading This compound Loading cluster_treatment Treatment and Incubation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis CellCulture 1. Culture Cells TreatmentGroups 2. Divide into Treatment Groups: - Control - NO-inducing stimulus - Stimulus + NO Scavenger CellCulture->TreatmentGroups DAFLoading 3. Load all groups with this compound TreatmentGroups->DAFLoading Stimulation 4. Apply NO-inducing stimulus (and NO scavenger) DAFLoading->Stimulation Incubation 5. Incubate for a defined period Stimulation->Incubation Fluorescence 6. Measure fluorescence (e.g., microscopy, fluorometry) Incubation->Fluorescence Comparison 7. Compare fluorescence levels between groups Fluorescence->Comparison Conclusion 8. Conclude on NO-specificity Comparison->Conclusion

Caption: Experimental workflow for this compound specificity validation.

Detailed Experimental Protocol

The following is a generalized protocol for using an NO scavenger to validate this compound signal specificity, based on methodologies cited in the literature.[1][2] Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound (e.g., 5-10 µM working concentration)

  • NO-inducing agent (e.g., cytokine, elicitor, or pharmacological agent)

  • NO scavenger (e.g., cPTIO, 500 µM working concentration)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere and grow to the desired confluency.

  • Preparation of Reagents: Prepare stock solutions of this compound in DMSO and the NO scavenger in a suitable solvent. On the day of the experiment, dilute the stock solutions to the final working concentrations in the cell culture medium or buffer.

  • Treatment Groups: Prepare the following experimental groups:

    • Control: Cells treated with vehicle only.

    • NO-Stimulated: Cells treated with the NO-inducing agent.

    • Scavenger Control: Cells treated with the NO-inducing agent and the NO scavenger. It is also advisable to include a group with the scavenger alone to test for any intrinsic effects.

  • This compound Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the this compound working solution for a specified period (e.g., 15-30 minutes) at 37°C in the dark.

  • Washing: After loading, remove the this compound solution and wash the cells gently with PBS to remove any excess, extracellular probe.

  • Treatment Application: Add the respective treatment media (Control, NO-Stimulated, Scavenger Control) to the cells.

  • Incubation: Incubate the cells for the desired time to allow for NO production and its interaction with DAF-2.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope (excitation ~488 nm, emission ~515 nm) or a fluorescence plate reader.[7]

  • Data Analysis: Quantify the fluorescence intensity for each group. A significant reduction in fluorescence in the "Scavenger Control" group compared to the "NO-Stimulated" group confirms that the this compound signal is specific to nitric oxide.

Alternatives and Considerations

While the use of NO scavengers is a critical control, researchers should be aware of other potential sources of this compound fluorescence. Studies have shown that DAF-2 can react with other reactive oxygen species (ROS) and that its fluorescence can be influenced by changes in intracellular pH.[6][11] Furthermore, some cell types may release unidentified compounds that can react with DAF-2.[1][4]

Therefore, for a more comprehensive validation of NO production, it is recommended to use multiple, independent methods for NO detection in parallel with this compound.[11] Alternative methods include:

  • Griess Assay: A colorimetric method that detects nitrite, a stable oxidation product of NO.

  • Chemiluminescence: A highly sensitive method that directly measures NO in the gas phase.[1][4]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: A technique that can detect and quantify NO using spin-trapping agents.

References

A Comparative Analysis of DAF-2DA and Other Fluorescent Probes for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO) is crucial for understanding its diverse physiological and pathological roles. Diaminofluorescein-2 diacetate (DAF-2DA) is a widely utilized fluorescent probe for this purpose. However, a comprehensive understanding of its performance in comparison to other available probes is essential for selecting the optimal tool for specific research applications. This guide provides an objective comparative analysis of this compound with other common fluorescent NO probes, supported by experimental data and detailed protocols.

Mechanism of Action of Diaminofluorescein-Based Probes

This compound is a cell-permeable molecule that, once inside the cell, is hydrolyzed by intracellular esterases to 4,5-diaminofluorescein (DAF-2). In the presence of nitric oxide and oxygen, the non-fluorescent DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T), which can be detected by fluorescence microscopy, flow cytometry, or fluorometry.[1][2][3] This reaction is not with NO directly, but with an intermediate formed from NO and oxygen, such as dinitrogen trioxide (N₂O₃).[4][5]

This compound Mechanism DAF_2DA This compound (Cell-Permeable, Non-fluorescent) DAF_2 DAF-2 (Cell-Impermeable, Non-fluorescent) DAF_2DA->DAF_2 Hydrolysis DAF_2T DAF-2T (Highly Fluorescent) DAF_2->DAF_2T Reaction NO Nitric Oxide (NO) + O₂ NO->DAF_2T Esterases Intracellular Esterases Esterases->DAF_2DA

This compound activation mechanism.

Comparative Performance of Fluorescent NO Probes

The selection of an appropriate NO probe depends on various factors, including sensitivity, specificity, photostability, and the pH of the experimental environment. This section compares this compound with its common alternatives: DAF-FM DA, DAR-4M AM, and copper-based probes.

FeatureThis compoundDAF-FM DADAR-4M AMCopper-Based Probes (e.g., CuFL)
Excitation Max (nm) ~495[1]~495[6]~560[7]Varies (e.g., ~490 for CuFL)
Emission Max (nm) ~515[1]~515[6]~575[7]Varies (e.g., ~520 for CuFL)
Quantum Yield ~0.01 (DAF-2)~0.81 (DAF-FM after reaction)[6][8]Generally highVaries
Detection Limit ~5 nM[2]~3 nM[6]~10 nMVaries
pH Sensitivity pH-dependent fluorescenceStable fluorescence above pH 5.5[6]Suitable for acidic environments[2]Generally less pH-sensitive
Specificity Issues Reacts with peroxynitrite and dehydroascorbic acid[4][7]Potential for similar cross-reactivity as this compoundCan also react with dehydroascorbic acid[7]Generally more specific for NO
Photostability ModerateMore photostable than DAF-2T[6]Generally highVaries
Cell Permeability Yes (diacetate form)[1][3]Yes (diacetate form)[6]Yes (acetoxymethyl ester form)Yes (with appropriate ligands)

DAF-FM DA (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) is a popular alternative that offers several advantages over this compound. It is significantly more sensitive, with a lower detection limit and a much higher fluorescence quantum yield upon reacting with NO.[6][8] Furthermore, its fluorescence is stable over a broader pH range.[6]

DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) is a rhodamine-based probe, making it a suitable choice when green autofluorescence from cells or tissues is a concern. It operates at longer excitation and emission wavelengths.[7] It is also a better option for studies in more acidic environments.[2]

Copper-based fluorescent probes represent a different class of NO sensors. Their mechanism often involves the reduction of Cu(II) to Cu(I) by NO, leading to a change in fluorescence. These probes are generally considered to be more specific for NO than the diaminofluorescein-based dyes.

Experimental Protocols for Comparative Analysis

To obtain a reliable comparison between different fluorescent NO probes, it is crucial to perform experiments under identical and well-controlled conditions.

General Workflow for Comparing NO Probes

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Endothelial cells) Probe_Prep 2. Prepare Probe Stock Solutions (e.g., 5 mM in DMSO) Loading 3. Load Cells with Probes (e.g., 5-10 µM for 30-60 min) Probe_Prep->Loading Wash 4. Wash Cells to Remove Excess Probe Loading->Wash Stimulation 5. Induce NO Production (e.g., with acetylcholine or SNP) Wash->Stimulation Imaging 6. Image Cells (Fluorescence Microscopy or Plate Reader) Stimulation->Imaging Quantification 7. Quantify Fluorescence Intensity Imaging->Quantification Comparison 8. Compare Signal-to-Noise Ratio, Photostability, and Specificity Quantification->Comparison

Comparative experimental workflow.
Detailed Methodologies

1. Reagent Preparation:

  • Prepare 5 mM stock solutions of this compound, DAF-FM DA, and DAR-4M AM in high-quality, anhydrous DMSO.

  • For copper-based probes, follow the manufacturer's instructions for preparation.

  • Prepare a stock solution of an NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP) or sodium nitroprusside (SNP)) and an NO scavenger (e.g., c-PTIO).

2. Cell Culture and Loading:

  • Plate cells (e.g., human umbilical vein endothelial cells, HUVECs) in a suitable format for imaging (e.g., glass-bottom dishes or 96-well plates).

  • On the day of the experiment, remove the culture medium and wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Incubate the cells with the respective fluorescent probes at a final concentration of 5-10 µM in HBSS for 30-60 minutes at 37°C, protected from light. Ensure each probe is tested on a separate set of cells.

3. NO Induction and Imaging:

  • After incubation, wash the cells twice with HBSS to remove any extracellular probe.

  • Add fresh HBSS to the cells.

  • To induce NO production, add the NO donor to the desired final concentration. For negative controls, add the NO scavenger 15-30 minutes prior to adding the NO donor.

  • Immediately begin acquiring images using a fluorescence microscope equipped with the appropriate filter sets for each probe or measure the fluorescence intensity over time using a plate reader.

4. Data Analysis:

  • Signal-to-Noise Ratio: Quantify the mean fluorescence intensity of the cells before and after the addition of the NO donor. The signal-to-noise ratio can be calculated as the fold-increase in fluorescence.

  • Photostability: Continuously expose the fluorescently labeled cells (after NO stimulation) to the excitation light and measure the decrease in fluorescence intensity over time.

  • Specificity: To assess specificity, pre-incubate cells with an inhibitor of nitric oxide synthase (NOS), such as L-NAME, before adding an agonist that stimulates endogenous NO production (e.g., acetylcholine). Compare the fluorescence signal in the presence and absence of the inhibitor. Additionally, test for potential cross-reactivity by exposing probe-loaded cells to other reactive oxygen species (ROS) like hydrogen peroxide or superoxide.

Conclusion

While this compound is a foundational tool for NO detection, its limitations in terms of sensitivity, photostability, and specificity have led to the development of improved alternatives. DAF-FM DA offers enhanced sensitivity and photostability, making it a superior choice for many applications.[6] DAR-4M AM provides a valuable alternative for experiments where green autofluorescence is problematic or when working in acidic conditions.[2] For studies demanding the highest specificity for NO, copper-based probes should be considered. The choice of the most appropriate probe will ultimately depend on the specific experimental context and the questions being addressed. A thorough understanding of the strengths and weaknesses of each probe, as outlined in this guide, is paramount for generating accurate and reliable data in the study of nitric oxide signaling.

References

A Researcher's Guide to In Vivo Nitric Oxide Imaging: A Critical Evaluation of DAF-2DA and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate in vivo detection of nitric oxide (NO) is paramount to understanding its multifaceted roles in health and disease. For years, 4,5-diaminofluorescein diacetate (DAF-2DA) has been a widely used fluorescent probe for this purpose. However, a growing body of evidence highlights significant limitations that can lead to misinterpretation of data. This guide provides a critical evaluation of this compound, compares its performance with alternative probes using experimental data, and offers detailed protocols to aid in the selection of the most appropriate tool for reliable in vivo nitric oxide imaging.

This compound: Mechanism and Merits

This compound is a cell-permeable molecule that, upon entering a cell, is hydrolyzed by intracellular esterases to 4,5-diaminofluorescein (DAF-2). In the presence of nitric oxide and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T, which can be detected by fluorescence microscopy.[1][2] This mechanism offers the advantage of a significant fluorescence enhancement upon NO detection, with a reported detection limit of approximately 5 nM.[1]

The Critical Flaws of this compound: A Word of Caution

Despite its widespread use, this compound suffers from several critical limitations that can compromise the accuracy of in vivo NO measurements:

  • Lack of Specificity: DAF-2 is not entirely specific for nitric oxide. It can react with other molecules present in biological systems, most notably dehydroascorbic acid (DHA), to produce a fluorescent product with a nearly identical emission spectrum to DAF-2T.[3] This cross-reactivity can lead to false-positive signals and an overestimation of NO levels.

  • Sensitivity to Cellular Redox State: The fluorescence of DAF-2 can be influenced by the cellular redox environment and the presence of other reactive oxygen species (ROS), further complicating the interpretation of results.

  • Irreversible Reaction: The reaction of DAF-2 with NO is irreversible, meaning it can only measure the cumulative production of NO over time and cannot be used to monitor dynamic changes or decreases in NO concentration.

  • pH Sensitivity: The fluorescence of DAF-2T is pH-dependent, which can be a confounding factor in biological systems where pH can vary between different cellular compartments.

Superior Alternatives for In Vivo Nitric Oxide Imaging

Fortunately, the field has evolved, offering more specific and reliable alternatives to this compound.

Small-Molecule Fluorescent Probes:
  • DAF-FM Diacetate: A fluorinated analog of this compound, DAF-FM offers improved photostability and a lower sensitivity to pH changes, making it a more robust option for quantitative imaging.[4]

  • Diaminorhodamines (DARs): Probes like DAR-4M AM possess red-shifted excitation and emission spectra, which helps to minimize interference from cellular autofluorescence. They also exhibit reduced pH sensitivity compared to fluorescein-based probes.

Genetically Encoded Nitric Oxide Sensors (geNOps):

These protein-based sensors represent a significant advancement in NO imaging. Genetically encoded nitric oxide probes (geNOps) are engineered fluorescent proteins that reversibly bind to NO, allowing for the real-time monitoring of both increases and decreases in NO concentration.[5][6][7] Their key advantages include:

  • High Specificity: geNOps are highly specific for NO, minimizing off-target reactions.

  • Targeted Expression: They can be genetically targeted to specific cell types or subcellular compartments, providing unparalleled spatial resolution.

  • Dynamic Imaging: Their reversible binding enables the tracking of dynamic changes in NO levels over time.

Quantitative Comparison of Nitric Oxide Probes

FeatureThis compoundDAF-FM DiacetateDAR-4M AMGenetically Encoded NO Sensors (geNOps)
Excitation (nm) ~495~495~560Varies (e.g., ~488 for G-geNOp)
Emission (nm) ~515~515~575Varies (e.g., ~510 for G-geNOp)
Detection Limit ~5 nM~3 nM~7 nMNanomolar range
Specificity Low (reacts with DHA)ModerateModerateHigh
Reversibility NoNoNoYes
pH Sensitivity HighLowLowGenerally Low
Key Advantages Widely used, commercially availableImproved photostability and pH resistance over this compoundRed-shifted spectra reduce autofluorescenceHigh specificity, targetable, allows dynamic imaging
Key Disadvantages Lack of specificity, irreversible, pH sensitiveIrreversibleIrreversibleRequires genetic manipulation

Experimental Protocols

Protocol 1: In Vivo Nitric Oxide Imaging in Zebrafish Larvae with DAF-FM Diacetate

This protocol is adapted from studies demonstrating in vivo NO imaging in zebrafish.[8][9][10]

  • Preparation of Staining Solution: Prepare a 5 µM working solution of DAF-FM diacetate in E3 embryo medium containing 0.1% DMSO.

  • Incubation: Immerse zebrafish larvae (3-5 days post-fertilization) in the DAF-FM diacetate solution. Incubate for 1-3 hours at 28.5°C in the dark.

  • Washing: After incubation, wash the larvae three times with fresh E3 medium to remove excess probe.

  • Imaging: Anesthetize the larvae (e.g., with 0.016% tricaine) and mount them in a small drop of E3 medium on a glass-bottom dish. Image using a confocal microscope with excitation at ~495 nm and emission detection at ~515 nm.

  • Controls: To confirm the specificity of the signal, treat a separate group of larvae with an NOS inhibitor (e.g., L-NAME) prior to and during DAF-FM diacetate incubation. A decrease in fluorescence intensity would indicate NO-specific staining.

Protocol 2: En Face Nitric Oxide Detection in Mouse Aorta with this compound

This protocol is based on methods for detecting NO in intact arteries.[11]

  • Aorta Dissection: Euthanize the mouse and carefully dissect the thoracic aorta in ice-cold Krebs-Henseleit buffer.

  • Incubation: Cut the aorta into small rings and incubate them in buffer containing 5 µM this compound for 30 minutes at 37°C in the dark.

  • Washing: Wash the aortic rings three times with fresh buffer to remove excess probe.

  • En Face Preparation: Cut the aortic rings open longitudinally and pin them, endothelial side up, onto a silicone-coated dish.

  • Imaging: Image the endothelial layer using a confocal microscope with excitation at ~488 nm and emission at ~515 nm.

  • Data Analysis: Quantify the fluorescence intensity from the endothelial cells.

Protocol 3: Real-Time Imaging of NO in Cultured Mammalian Cells Using geNOps

This protocol is a general guideline based on published methods for using geNOps.[5][7][12]

  • Transfection: Transfect the mammalian cells of interest with a plasmid encoding the desired geNOp (e.g., G-geNOp) using a suitable transfection reagent. Allow 24-48 hours for sensor expression.

  • Cell Culture: Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging.

  • Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Baseline Imaging: Acquire baseline fluorescence images of the geNOp-expressing cells.

  • Stimulation: Stimulate the cells with an agonist known to induce NO production (e.g., acetylcholine for endothelial cells).

  • Time-Lapse Imaging: Acquire time-lapse images to monitor the change in geNOp fluorescence over time. A decrease in fluorescence (for quenching geNOps) indicates an increase in intracellular NO.

  • Data Analysis: Quantify the change in fluorescence intensity in individual cells over time.

Mandatory Visualizations

DAF_2DA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF_2DA_ext This compound DAF_2DA_int This compound DAF_2DA_ext->DAF_2DA_int Cellular Uptake DAF_2 DAF-2 (non-fluorescent) DAF_2DA_int->DAF_2 Hydrolysis Esterases Intracellular Esterases Esterases->DAF_2 DAF_2T DAF-2T (highly fluorescent) DAF_2->DAF_2T NO Nitric Oxide (NO) NO->DAF_2T Reaction Oxygen Oxygen (O2) Oxygen->DAF_2T

Caption: Intracellular activation of the this compound probe for nitric oxide detection.

in_vivo_imaging_workflow start Start animal_prep Animal Preparation (e.g., Anesthesia) start->animal_prep probe_admin Probe Administration (e.g., Injection, Incubation) animal_prep->probe_admin incubation Incubation Period probe_admin->incubation imaging In Vivo Imaging (Confocal/Multiphoton Microscopy) incubation->imaging stimulus Optional: Apply Stimulus to Induce NO Production imaging->stimulus data_acq Time-Lapse Data Acquisition imaging->data_acq stimulus->data_acq data_analysis Image Processing and Quantitative Analysis data_acq->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for in vivo nitric oxide imaging.

References

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